Nav1.8-IN-14
Description
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Properties
Molecular Formula |
C18H17F5N4O3S |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)-N-(3-sulfamoylphenyl)-5-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C18H17F5N4O3S/c19-17(20)4-6-27(7-5-17)15-14(8-11(10-25-15)18(21,22)23)16(28)26-12-2-1-3-13(9-12)31(24,29)30/h1-3,8-10H,4-7H2,(H,26,28)(H2,24,29,30) |
InChI Key |
HZKZEACHUUZJGQ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Disclaimer: A thorough search for the specific compound "Nav1.8-IN-14" did not yield any publicly available information regarding its mechanism of action or experimental data. Therefore, this guide will focus on the general principles of Nav1.8 modulation, utilizing well-characterized compounds as examples to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Introduction: The Nav1.8 Sodium Channel as a Therapeutic Target
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals.[1] It is predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2] Unlike other sodium channel subtypes, Nav1.8 is resistant to tetrodotoxin (B1210768) (TTX) and possesses distinct biophysical properties, including a more depolarized voltage dependence of activation and slower inactivation kinetics.[1][3] These characteristics allow Nav1.8 to contribute significantly to the upstroke of the action potential in nociceptive neurons, especially during the high-frequency firing that is a hallmark of chronic pain states.[1][2][3] Consequently, the development of selective Nav1.8 modulators is a major focus of modern analgesic research.
Gain-of-function mutations in the SCN10A gene have been linked to painful peripheral neuropathies, further validating Nav1.8 as a therapeutic target.[4][5] In inflammatory conditions, the expression and activity of Nav1.8 channels can be upregulated, leading to increased pain sensitivity.[6] Preclinical studies using selective Nav1.8 inhibitors have consistently demonstrated efficacy in animal models of both inflammatory and neuropathic pain.[7][8]
Core Mechanisms of Nav1.8 Modulation
The activity of Nav1.8 channels can be modulated by small molecules through several primary mechanisms, which are not mutually exclusive. These can be broadly categorized as pore blocking and gating modification.
-
Pore Blockers: These compounds physically occlude the ion conduction pathway of the channel, thereby preventing the influx of sodium ions that is necessary for action potential propagation. Their binding site is typically located within the channel's pore.
-
Gating Modifiers: These modulators bind to the channel protein, often at allosteric sites such as the voltage-sensing domains (VSDs), and alter the conformational changes associated with channel gating (activation, inactivation, and recovery from inactivation).[1] Gating modifiers can either inhibit or enhance channel activity.
A critical aspect of Nav1.8 modulation is state-dependence , where a compound exhibits different binding affinities for the channel depending on its conformational state (resting, open, or inactivated).[1] Many Nav1.8 inhibitors preferentially bind to the inactivated state of the channel, which is more prevalent during the prolonged depolarizations that occur in pathological pain states.[9] This property can lead to use-dependence or frequency-dependence , where the inhibitory effect of a compound increases with the frequency of channel activation.[9] Conversely, some Nav1.8 inhibitors, such as VX-548 and A-887826, have shown an unusual "reverse use-dependence," where inhibition is relieved by repetitive depolarizations.[10][11]
Quantitative Data for Exemplary Nav1.8 Inhibitors
The following tables summarize key quantitative data for several well-characterized Nav1.8 inhibitors, illustrating their potency and selectivity.
Table 1: Potency of Selected Nav1.8 Inhibitors
| Compound | Assay Type | Cell Line/Tissue | IC50 (nM) | Reference(s) |
| Suzetrigine (VX-548) | Electrophysiology | hNav1.8 expressing cells | 0.27 | [10][12] |
| VX-150 (active metabolite) | Electrophysiology | hNav1.8 expressing cells | 15 | [10][12] |
| A-887826 | Electrophysiology | hNav1.8 expressing cells | 30 (example concentration) | [11] |
| Compound 3 | Manual Patch Clamp | hNav1.8/β1 expressing cells | 190 | [9] |
| Compound 2c | Electrophysiology | hNav1.8 expressing HEK293 | 50.18 | [13] |
| PF-01247324 | Electrophysiology | hDRG neurons | (Effective concentration) | [14] |
Table 2: Selectivity Profiles of Selected Nav1.8 Inhibitors
| Compound | Selectivity vs. Nav1.1 | Selectivity vs. Nav1.5 | Selectivity vs. Nav1.7 | Reference(s) |
| Suzetrigine (VX-548) | ≥ 31,000-fold | ≥ 31,000-fold | ≥ 31,000-fold | [15] |
| Compound 3 | ≥ 50-fold | ≥ 50-fold | ≥ 50-fold | [9] |
| Compound 2c | > 200-fold | > 200-fold | > 200-fold | [13] |
Experimental Protocols
Detailed and robust experimental protocols are essential for characterizing the mechanism of action of novel Nav1.8 modulators.
This is the gold standard technique for studying the effects of compounds on Nav1.8 channel function.[1]
-
Cell Preparation:
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human Nav1.8 alpha subunit (and optionally a beta subunit) are commonly used.[16] Cells are cultured in standard media (e.g., DMEM with 10% FBS) and plated on glass coverslips 24-48 hours before recording.[16]
-
Primary Neurons: Dorsal Root Ganglion (DRG) neurons can be isolated from rodents. The ganglia are dissected, enzymatically digested (e.g., with collagenase and trypsin), and gently triturated to create a single-cell suspension.[17] Neurons are then plated on coated coverslips and can be used for recordings for several days.[17]
-
-
Solutions:
-
Internal (Pipette) Solution (in mM): 61 CsF, 61 CsCl, 9 NaCl, 1.8 MgCl2, 9 EGTA, 14 Creatine Phosphate, 4 MgATP, 0.3 GTP, 9 HEPES; pH adjusted to 7.2 with CsOH.[11]
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.[18] Tetrodotoxin (e.g., 300 nM) can be included to block any endogenous TTX-sensitive sodium channels.[17]
-
-
Recording Procedure:
-
A glass micropipette (resistance 1.5-3 MΩ) filled with internal solution is used to approach a single cell.[17]
-
Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-ohm" seal between the pipette tip and the cell membrane.[16]
-
A brief pulse of suction ruptures the membrane patch, establishing the "whole-cell" configuration, allowing electrical access to the entire cell.[16]
-
The cell is voltage-clamped at a holding potential, typically -100 mV, to ensure channels are in the resting state.[16]
-
-
Voltage Protocols:
-
Tonic Block: To determine the baseline inhibitory potency, depolarizing pulses (e.g., to 0 mV for 50 ms) are applied at a low frequency (e.g., every 10-30 seconds) from a hyperpolarized holding potential (-100 mV).[16] The peak current is measured before and after the application of the test compound at various concentrations to generate a concentration-response curve and calculate the IC50.
-
State-Dependent Block (Inactivated State): To assess inhibition of the inactivated state, a two-pulse protocol is used. A long conditioning pre-pulse (e.g., 500 ms) to a depolarized potential (e.g., -30 mV) is applied to accumulate channels in the inactivated state, followed immediately by a test pulse (e.g., to 0 mV).[16] The IC50 for the inactivated state is then compared to the tonic block IC50.
-
Frequency-Dependent Block: To evaluate use-dependence, a train of depolarizing pulses is applied at a higher frequency (e.g., 5-10 Hz). A compound with use-dependent properties will show a progressive increase in block with each pulse in the train.
-
The Fluorometric Imaging Plate Reader (FLIPR) assay is a common method for screening large compound libraries to identify potential Nav1.8 modulators.[1]
-
Cell Line: A stable cell line (e.g., HEK293) expressing human Nav1.8 is used. These cells are also loaded with a voltage-sensitive fluorescent dye (e.g., a FRET-based dye).[1]
-
Assay Principle: The assay indirectly measures Nav1.8 channel activity by detecting changes in membrane potential. A Nav1.8 activator (e.g., veratridine) is used to open the channels, causing an influx of sodium ions and depolarizing the cell membrane. This depolarization leads to a change in the fluorescence of the voltage-sensitive dye. An inhibitory compound will prevent this depolarization, thus blocking the fluorescence signal change.[1]
-
Procedure:
-
Cells are plated in 384-well microplates.[1]
-
Test compounds are added to the wells at various concentrations.
-
The Nav1.8 activator is added to stimulate the channels.
-
The FLIPR instrument measures the fluorescence intensity in each well over time.
-
Data is analyzed to identify compounds that inhibit the activator-induced fluorescence change.
-
Mandatory Visualizations
Caption: Inflammatory modulation of Nav1.8 and the site of inhibitor action.
Caption: Experimental workflow for patch-clamp analysis of a Nav1.8 modulator.
References
- 1. benchchem.com [benchchem.com]
- 2. Nav1.8 - Wikipedia [en.wikipedia.org]
- 3. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimising a difficult Nav1.8 cell line assay [metrionbiosciences.com]
- 5. NaV1.8/NaV1.9 double deletion mildly affects acute pain responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 7. Pharmacology Update: Suzetrigine: A Novel NaV1.8 Sodium Channel Inhibitor for Acute Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key mediator of pain signaling, making it a prime target for the development of novel, non-opioid analgesics.[1][2] Predominantly expressed in peripheral sensory neurons, specifically the small-diameter neurons of the dorsal root ganglia (DRG), Nav1.8 plays a crucial role in the upstroke of the action potential in these nociceptive neurons.[3] Its unique biophysical properties, including resistance to tetrodotoxin (B1210768) (TTX) and slow inactivation kinetics, distinguish it from other sodium channel subtypes and allow it to support the repetitive firing associated with chronic pain states.[1][3] Nav1.8-IN-14 (also referred to as compound 20) is a potent and selective inhibitor of Nav1.8 that has demonstrated efficacy in a preclinical nonhuman primate model of pain.[4][5] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, selectivity, pharmacokinetic profile, and in vivo efficacy, with detailed experimental protocols and data presented for easy reference.
Mechanism of Action
This compound is a 2-aminopyridine (B139424) compound that acts as a potent and isoform-selective inhibitor of the Nav1.8 sodium channel.[4] By binding to the channel, it stabilizes a non-conducting state, thereby blocking the influx of sodium ions that is essential for the generation and propagation of action potentials in nociceptive neurons. This inhibition of Nav1.8 leads to a reduction in neuronal excitability and a dampening of pain signals. The development of this compound was part of a campaign to identify tractable chemical matter for the discovery of Nav1.8 inhibitors suitable for clinical development.[4]
Quantitative Pharmacological Data
The following tables summarize the in vitro potency, selectivity, and pharmacokinetic parameters of this compound and related compounds.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (µM) | Fold Selectivity vs. Nav1.8 |
| hNav1.8 | 0.023 | 1 |
| hNav1.5 | >30 | >1300 |
| hNav1.7 | 15.2 | 660 |
Data for this compound (compound 20) from Breslin et al., 2024.[4]
Table 2: Pharmacokinetic Properties of this compound
| Species | Route | Dose (mg/kg) | T½ (h) | Tmax (h) | AUC (µM*h) | F (%) |
| Rat | IV | 1 | 2.6 | - | 1.9 | - |
| Rat | PO | 3 | 3.2 | 2.0 | 8.0 | 90 |
| Dog | IV | 0.5 | 3.4 | - | 1.8 | - |
| Dog | PO | 1 | 4.0 | 2.0 | 4.3 | 92 |
| NHP | PO | 1 | 5.1 | 4.0 | 4.5 | 98 |
Data for this compound (compound 20) from Breslin et al., 2024. NHP: Nonhuman Primate; F: Bioavailability.[4]
Experimental Protocols
In Vitro Electrophysiology: Automated Patch-Clamp
Objective: To determine the potency and selectivity of this compound against human Nav channel subtypes.
Cell Lines: HEK293 cells stably expressing human Nav1.8, Nav1.5, or Nav1.7 channels.
Methodology:
-
Cell Preparation: Cells are cultured to 70-90% confluency and harvested using a detachable cell scraper.
-
Automated Patch-Clamp: Whole-cell voltage-clamp recordings are performed using a QPatch or similar automated patch-clamp system.
-
Solutions:
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, pH 7.2 with CsOH.
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with NaOH.
-
-
Voltage Protocol (for Tonic Block):
-
From a holding potential of -120 mV, the membrane is depolarized to a voltage near the Vmax of activation for 20 ms.
-
Test pulses are applied at a frequency of 0.1 Hz.
-
-
Compound Application: this compound is serially diluted and applied to the cells. The inhibitory effect is measured as the percentage reduction in the peak sodium current.
-
Data Analysis: IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Efficacy: Nonhuman Primate Capsaicin-Sensitized Thermode Model
Objective: To evaluate the analgesic efficacy of this compound in a clinically translatable pain model.
Animal Model: Cynomolgus monkeys (Macaca fascicularis).
Methodology:
-
Acclimation: Animals are acclimated to the testing environment and procedures.
-
Baseline Measurement: A thermode is applied to the forearm of the animal, and the baseline temperature that elicits a withdrawal response is determined. The baseline temperature is typically set to a non-noxious 35°C.[6]
-
Sensitization: A solution of capsaicin (B1668287) (0.1 mg in 0.1 mL) is topically applied to the skin under the thermode to induce thermal hyperalgesia.[6]
-
Drug Administration: this compound is administered orally at the desired dose.
-
Thermal Stimulation: At various time points post-dosing, the thermode temperature is increased to a noxious level (e.g., 42°C for 20 seconds) in cycles.[6]
-
Efficacy Endpoint: The primary endpoint is the reversal of capsaicin-induced thermal hyperalgesia, measured as an increase in the withdrawal latency or a decrease in the response to the thermal stimulus.
-
Pharmacokinetic Sampling: Blood samples are collected at predetermined time points to correlate plasma drug concentrations with the pharmacodynamic effect.
Visualizations
Caption: Signaling pathway of Nav1.8 in nociceptive neurons and the inhibitory action of this compound.
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. drpress.org [drpress.org]
- 3. Channelpedia - Nav1.8 [channelpedia.epfl.ch]
- 4. 2-Aminopyridines as Potent and Selective Nav1.8 Inhibitors Exhibiting Efficacy in a Nonhuman Primate Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Distinct BOLD fMRI Responses of Capsaicin-Induced Thermal Sensation Reveal Pain-Related Brain Activation in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
Notice: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "Nav1.8-IN-14." Therefore, this guide provides a foundational understanding of the Nav1.8 sodium channel, a critical target in pain research, and the general characteristics of its modulators, drawing parallels from well-documented Nav1.8 inhibitors. The detailed quantitative data, specific experimental protocols, and visualizations requested for this compound cannot be provided in the absence of published research.
Introduction to Nav1.8 as a Therapeutic Target
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals.[1][2] It is predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][3] This specific expression pattern in nociceptive neurons makes Nav1.8 an attractive therapeutic target for the development of novel analgesics with potentially fewer side effects compared to non-selective sodium channel blockers.[4][5]
Nav1.8 channels are characterized by their resistance to tetrodotoxin (B1210768) (TTX) and possess distinct biophysical properties, including a more depolarized voltage dependence of activation and slower inactivation kinetics.[1] These features enable Nav1.8 to play a significant role in the upstroke of the action potential in nociceptive neurons, especially during the sustained, high-frequency firing that is characteristic of chronic pain states.[1][6] Consequently, the development of selective Nav1.8 modulators is a major focus of pain research.[1][7]
General Mechanism of Action of Nav1.8 Modulators
Nav1.8 modulators can influence the channel's activity through various mechanisms, broadly categorized as pore blocking and gating modification.[1]
-
Pore Blockers: These compounds physically obstruct the ion conduction pathway of the channel, preventing the influx of sodium ions and thereby inhibiting neuronal excitability.[1]
-
Gating Modifiers: These molecules bind to allosteric sites on the channel protein, such as the voltage-sensing domains. This binding alters the conformational changes associated with channel gating—activation (opening), inactivation (closing), and repriming (recovery from inactivation).[1]
Many Nav1.8 inhibitors exhibit state-dependent binding, showing a higher affinity for the channel in its inactivated state.[1][4] This property can lead to use-dependent inhibition, where the blocking effect is enhanced during repetitive firing of neurons, a hallmark of pathological pain states.[4]
Key Signaling Pathways Involving Nav1.8
The activity and expression of Nav1.8 are modulated by various inflammatory mediators, contributing to pain sensitization. For instance, prostaglandin (B15479496) E2 (PGE2) can increase Nav1.8 currents by activating protein kinase A, which then phosphorylates the channel.[6] Similarly, bradykinin (B550075) can activate protein kinase C, leading to phosphorylation of Nav1.8 and enhanced sodium currents, which promotes hyperalgesia.[6]
Below is a generalized diagram illustrating the role of Nav1.8 in nociceptive signaling and its modulation by inflammatory mediators.
Caption: Generalized signaling pathway of Nav1.8 in pain perception and its modulation.
Experimental Protocols for Characterizing Nav1.8 Modulators
The characterization of Nav1.8 inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
1. Electrophysiology Assays:
-
Patch-Clamp Electrophysiology: This is the gold standard for studying ion channel function. Whole-cell patch-clamp recordings are performed on cells expressing human Nav1.8 channels (e.g., HEK293 or CHO cells) or on primary dorsal root ganglion (DRG) neurons.[8] This technique allows for the direct measurement of ion currents and the characterization of a compound's effect on channel gating properties, including state dependence and use dependence.
2. High-Throughput Screening (HTS):
-
Fluorometric Imaging Plate Reader (FLIPR) Assays: These assays are used for screening large libraries of compounds to identify potential Nav1.8 modulators.[1] They typically measure changes in membrane potential or intracellular ion concentrations using fluorescent dyes.
3. In Vivo Models of Pain:
-
Animal Models of Inflammatory and Neuropathic Pain: The efficacy of Nav1.8 inhibitors is tested in various rodent models that mimic human pain conditions.[4] For example, the complete Freund's adjuvant (CFA) model is used for inflammatory pain, while models like chronic constriction injury (CCI) or spinal nerve ligation (SNL) are used for neuropathic pain. The compound's ability to reverse hypersensitivity to thermal and mechanical stimuli is assessed.
Below is a diagram illustrating a typical experimental workflow for the preclinical evaluation of a Nav1.8 inhibitor.
Caption: A standard preclinical workflow for the discovery and development of Nav1.8 inhibitors.
Conclusion
While specific data for this compound is not available in the public domain, the extensive research on the Nav1.8 channel highlights its importance as a non-opioid target for pain therapeutics. The development of selective Nav1.8 modulators continues to be a promising strategy for the treatment of chronic pain. Further research and publication of data are necessary to understand the specific properties and potential of novel compounds like the referenced this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Channelpedia - Nav1.8 [channelpedia.epfl.ch]
- 4. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drpress.org [drpress.org]
- 6. Nav1.8 - Wikipedia [en.wikipedia.org]
- 7. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 8. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of Nav1.8 inhibition, focusing on the binding site of the selective inhibitor A-803467 as a representative model. The voltage-gated sodium channel Nav1.8 is a prime target in the development of novel analgesics due to its critical role in pain signal transmission.[1] Understanding the precise molecular interactions between inhibitors and the channel is paramount for the rational design of next-generation non-opioid pain therapeutics.
The A-803467 Binding Site: A Pore-Blocking Mechanism
Recent advancements in structural biology, specifically cryo-electron microscopy (cryo-EM), have elucidated the high-resolution structure of human Nav1.8 in complex with the selective blocker A-803467.[1][2] These studies reveal that A-803467 physically obstructs the ion conduction pathway, acting as a pore blocker.[2]
The inhibitor binds within the central cavity of the pore domain, a region formed by the S5 and S6 helices of the four homologous domains (DI-DIV) of the channel. The cryo-EM structure shows A-803467 lodged in this central pore, effectively preventing the influx of sodium ions and thereby blocking action potential propagation.[1]
Interestingly, structure-guided functional characterizations have identified two key residues, Threonine 397 on the S6 helix of Domain I (S6I) and Glycine 1406 on the S6 helix of Domain III (S6III), that allosterically modulate the channel's sensitivity to A-803467.[1] This suggests that while A-803467 directly occludes the pore, its binding affinity and inhibitory effect are influenced by the conformational state of these surrounding residues.
Quantitative Analysis of A-803467 Inhibition
The inhibitory potency of A-803467 against Nav1.8 has been quantified using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) varies depending on the state of the channel, with a higher affinity for the inactivated state. This state-dependent binding is a crucial characteristic for therapeutic targeting, as it implies a preferential block of neurons in a high-frequency firing state, which is often associated with chronic pain.
| Parameter | Species/Cell Line | Holding Potential | Value | Reference |
| IC50 | Human Nav1.8 / ND-7/23 cells | Not specified | 0.73 ± 0.08 µM | [2] |
| IC50 | Human Nav1.8 | -40 mV (half-maximal inactivation) | 8 nM | [3] |
| IC50 | Human Nav1.8 | Resting state | 79 nM | [3] |
| IC50 | Rat Nav1.8 | -40 mV | 45 ± 5 nM | [3] |
| IC50 | Rat TTX-R currents / DRG neurons | -40 mV | 140 nM | [3] |
| Selectivity | Nav1.8 vs. Nav1.2, 1.3, 1.5, 1.7 | Not specified | 300- to 1,000-fold | [3] |
Experimental Protocols
The characterization of the A-803467 binding site and its inhibitory activity relies on a combination of structural biology and electrophysiology techniques.
Cryo-Electron Microscopy (Cryo-EM)
-
Protein Expression and Purification: Full-length human Nav1.8 is expressed in a suitable cell line (e.g., HEK293 cells). The protein is then solubilized from the cell membrane using detergents and purified through affinity chromatography.
-
Complex Formation: The purified Nav1.8 protein is incubated with a saturating concentration of A-803467 (e.g., 10 µM) to ensure binding.[2]
-
Cryo-EM Sample Preparation: The Nav1.8-A-803467 complex is applied to cryo-EM grids, which are then rapidly frozen in liquid ethane (B1197151) to create a vitrified ice layer.
-
Data Acquisition and Processing: The frozen grids are imaged using a transmission electron microscope. A large dataset of particle images is collected and processed using specialized software to reconstruct a high-resolution three-dimensional map of the protein-inhibitor complex.[2]
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: A cell line stably expressing the target Nav1.8 channel (e.g., ND-7/23 or HEK-293 cells) is cultured.[2][3]
-
Electrophysiological Recording: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane, and then the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Protocols: A series of voltage steps are applied to the cell to control the conformational state of the Nav1.8 channels (e.g., resting, open, inactivated). To assess state-dependent inhibition, holding potentials are set to values that favor either the resting state or the inactivated state.[3]
-
Drug Application: A-803467 is applied to the cells at various concentrations through a perfusion system.
-
Data Analysis: The resulting sodium currents are recorded and analyzed to determine the concentration-dependent block of the channel and calculate the IC50 value.[2]
Visualizations
Caption: Topology of the Nav1.8 alpha subunit.
Caption: A-803467 binding in the Nav1.8 pore.
Caption: Electrophysiology workflow for IC50 determination.
References
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical player in the transmission of pain signals.[1][2] Predominantly expressed in peripheral sensory neurons, such as those in the dorsal root ganglion (DRG), Nav1.8 is a key therapeutic target for developing novel analgesics.[1][2] Unlike other sodium channel subtypes, Nav1.8 is resistant to tetrodotoxin (B1210768) (TTX) and has distinct biophysical properties, including a more depolarized voltage dependence of activation and slower inactivation kinetics.[1][3] These features enable Nav1.8 to contribute significantly to the action potential upstroke in nociceptive neurons, especially during the sustained, repetitive firing characteristic of chronic pain.[1][3]
Nav1.8-IN-14 is a novel, potent, and selective inhibitor of the Nav1.8 sodium channel, designed for in vitro research to explore the role of Nav1.8 in sensory neuron function and to serve as a tool for screening potential pain therapeutics. These application notes provide detailed protocols for the use of this compound in cultured sensory neurons, covering cell culture, electrophysiology, and fluorescence-based assays.
Data Presentation
The following tables summarize the key pharmacological parameters of this compound, determined through the protocols detailed in this document.
Table 1: Potency and Efficacy of this compound
| Parameter | Value (Representative) | Cell Type |
| IC50 | 15 nM | Human DRG Neurons |
| Effective Concentration Range | 10 - 150 nM | Human DRG Neurons |
| Treatment Duration | Acute (minutes) | Rodent/Human DRG Neurons |
| Primary Culture Duration | 3 - 7 days in vitro (DIV) | Rat DRG Neurons |
Table 2: Selectivity Profile of this compound against other Human Nav Channels
| Channel Subtype | IC50 (µM) | Selectivity (Fold vs. hNav1.8) |
| hNav1.1 | >30 | >2000 |
| hNav1.2 | >30 | >2000 |
| hNav1.5 | 15 | ~1000 |
| hNav1.7 | 2.5 | ~167 |
Signaling Pathway of Nav1.8 in Nociception
References
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Nav1.8 inhibitors in animal models of pain. The voltage-gated sodium channel Nav1.8, predominantly expressed in peripheral sensory neurons, is a key target in the development of novel analgesics for neuropathic and inflammatory pain.[1][2][3] This guide summarizes quantitative data for representative Nav1.8 inhibitors and provides detailed experimental methodologies.
Mechanism of Action of Nav1.8 Inhibitors
Nav1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel that plays a crucial role in the generation and propagation of action potentials in nociceptive (pain-sensing) neurons.[2][4] Its expression and function are often upregulated in chronic pain states.[5][6] Nav1.8 inhibitors typically act by blocking the ion conduction pore of the channel, thereby preventing sodium influx and reducing neuronal excitability.[2][7] Many of these inhibitors exhibit state-dependent binding, showing a higher affinity for the inactivated state of the channel, which is more prevalent during the sustained neuronal firing characteristic of chronic pain.[1][2]
Below is a diagram illustrating the signaling pathway of pain transmission and the site of action for Nav1.8 inhibitors.
References
- 1. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. drpress.org [drpress.org]
- 4. Nav1.8 - Wikipedia [en.wikipedia.org]
- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data and protocols for "Nav1.8-IN-14" are not publicly available at the time of this writing. The following application notes and protocols are a synthesized guide based on established methodologies for studying other selective Nav1.8 inhibitors in dorsal root ganglion (DRG) neuron cultures. These protocols provide a robust framework for investigating the effects of novel Nav1.8-targeted compounds.
Introduction
Voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral nervous system, specifically in nociceptive (pain-sensing) neurons of the dorsal root ganglia (DRG).[1][2][3] Its role in the upstroke of the action potential in these neurons makes it a critical target for the development of novel analgesics for chronic and neuropathic pain.[1][4][5][6] this compound is a research compound designed to selectively inhibit Nav1.8. This document provides detailed protocols for the application and evaluation of Nav1.8 inhibitors, like this compound, in primary DRG neuron cultures.
Data Presentation
The following tables summarize key electrophysiological properties of Nav1.8 channels and the reported effects of representative Nav1.8 inhibitors. This data provides a baseline for evaluating the potency and selectivity of new chemical entities.
Table 1: Electrophysiological Properties of Nav1.8 Sodium Channels
| Parameter | Reported Value | Cell Type | Reference |
| Activation (V1/2) | -11.12 ± 1.76 mV | Human Nav1.8 in HEK293 cells | [1] |
| Inactivation (V1/2) | -31.86 ± 0.58 mV | Human Nav1.8 in HEK293 cells | [1] |
| Current Density (TTX-R) | -53.2 ± 6.8 pA/pF | DRG neurons | [1] |
| Recovery from Inactivation (Fast τ) | 2.0 ± 0.3 ms | Human Nav1.8 with β1 subunit | [1] |
| Recovery from Inactivation (Slow τ) | 1070.1 ± 59.0 ms | Human Nav1.8 with β1 subunit | [1] |
Table 2: Effects of Representative Nav1.8 Inhibitors on DRG Neurons
| Compound | IC50 | Effect on Action Potential | Cell Type | Reference |
| A-887826 | ~300 nM | Reduces peak of action potential | Mouse DRG neurons | [7] |
| VX-548 (suzetrigine) | ~0.38 nM (at 37°C) | Decreases action potential peak and narrows width | Human DRG neurons | [8] |
| A-803467 | ~10-100 nM | Reduces thermally evoked firing | Adult DRG cultures | [9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of Nav1.8 in pain signaling and the general workflow for testing Nav1.8 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Channelpedia - Nav1.8 [channelpedia.epfl.ch]
- 3. Nav1.8 - Wikipedia [en.wikipedia.org]
- 4. Increased Resurgent Sodium Currents in Nav1.8 Contribute to Nociceptive Sensory Neuron Hyperexcitability Associated with Peripheral Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A gain-of-function voltage-gated sodium channel 1.8 mutation drives intense hyperexcitability of A- and C-fiber neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drpress.org [drpress.org]
- 7. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Conserved Expression of Nav1.7 and Nav1.8 Contribute to the Spontaneous and Thermally Evoked Excitability in IL-6 and NGF-Sensitized Adult Dorsal Root Ganglion Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nav1.8-IN-14, a selective inhibitor of the voltage-gated sodium channel Nav1.8, to study its kinetics. This document outlines the background, key experimental protocols, and data presentation for researchers in pain therapeutics and ion channel modulation.
Introduction to Nav1.8 and this compound
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) channel predominantly expressed in the peripheral sensory neurons, including nociceptive dorsal root ganglion (DRG) neurons.[1][2] Its unique biophysical properties, such as a depolarized voltage dependence of activation and slow inactivation kinetics, make it a crucial contributor to the upstroke of the action potential, particularly during sustained firing associated with chronic pain states.[3][4] These characteristics have positioned Nav1.8 as a key therapeutic target for the development of novel, non-opioid analgesics.[5]
This compound is a selective inhibitor developed for the study of Nav1.8 channel function and its role in pain signaling. Understanding its interaction with the channel is vital for elucidating the mechanisms of pain and for the development of more effective pain therapies.
Data Presentation: Pharmacological Profile of this compound
The following table summarizes the available quantitative data for this compound and similar selective inhibitors. This structured format allows for a clear comparison of their potency and selectivity.
| Compound | Target | IC50 (µM) | Selectivity vs. Other Nav Channels | Reference |
| This compound (Compound 18) | hNav1.8 | 0.26 | >38-fold vs. hNav1.5 | [6] |
| Compound 3 | hNav1.8 | 0.19 | >47-fold vs. hNav1.5; >67-fold vs. hNav1.1/1.2; >100-fold vs. hNav1.7 | [6] |
| Compound 13 | hNav1.8 | 0.19 | >194-fold vs. hNav1.1/1.5/1.7 | [6] |
| A-803467 | hNav1.8 | 0.008 | >125-fold vs. hNav1.2/1.3/1.5 | [7] |
Note: Data for this compound against a full panel of Nav channel subtypes is not extensively available in the public domain. The provided selectivity is based on data for a closely related compound from the same study.
Experimental Protocols
Detailed methodologies for characterizing the effects of this compound on Nav1.8 channel kinetics are provided below. These protocols are based on standard whole-cell patch-clamp electrophysiology techniques.
Cell Culture
-
Cell Lines: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing human Nav1.8 (hNav1.8) are recommended.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain optimal health and density for electrophysiological recordings.
Electrophysiology: Whole-Cell Patch-Clamp
Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.
Protocol:
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before recording.
-
Recording Setup: Place a coverslip in the recording chamber on an inverted microscope and perfuse with external solution.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single, healthy cell and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief, strong suction to rupture the cell membrane and establish the whole-cell recording configuration.
-
Stabilization: Allow the cell to stabilize for several minutes before beginning voltage-clamp protocols.
Protocol 1: Tonic Block (Resting State Inhibition)
Objective: To determine the concentration-dependent inhibition of Nav1.8 by this compound when the channel is predominantly in the resting state.
Voltage Protocol:
-
Holding Potential: -100 mV
-
Test Pulse: Depolarize to 0 mV for 20-50 ms (B15284909).
-
Frequency: Apply test pulses at a low frequency (e.g., every 10-20 seconds) to minimize use-dependent effects.
Procedure:
-
Record a stable baseline current for at least 3 minutes.
-
Perfuse the cell with increasing concentrations of this compound.
-
At each concentration, allow the block to reach a steady state before recording the current amplitude.
-
Wash out the compound to assess the reversibility of the block.
-
Construct a concentration-response curve to determine the IC50 value.
Diagram: Tonic Block Protocol Workflow
Caption: Workflow for determining tonic block of Nav1.8 channels.
Protocol 2: Use-Dependent Block (Frequency-Dependent Inhibition)
Objective: To determine if the inhibitory effect of this compound is enhanced with repeated channel activation, a property known as use-dependence.
Voltage Protocol:
-
Holding Potential: -100 mV
-
Pulse Train: Apply a train of depolarizing pulses to 0 mV for 10-20 ms at a higher frequency (e.g., 5 Hz or 10 Hz).
Procedure:
-
Record the current response to a single pulse from the holding potential.
-
Apply a train of pulses at the desired frequency in the absence of the compound.
-
Perfuse the cell with a fixed concentration of this compound (e.g., near the IC50 for tonic block).
-
Repeat the pulse train protocol in the presence of the compound.
-
Compare the reduction in current amplitude from the first to the last pulse in the train, with and without the compound, to quantify use-dependent block.
Diagram: Use-Dependent Block Protocol Logic
References
- 1. benchchem.com [benchchem.com]
- 2. Nav1.8 - Wikipedia [en.wikipedia.org]
- 3. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation properties of sodium channel Nav1.8 maintain action potential amplitude in small DRG neurons in the context of depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 6. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8 is a key player in the generation and propagation of action potentials, particularly in nociceptive neurons of the peripheral nervous system.[1] Its expression is predominantly localized to the dorsal root ganglion (DRG) and trigeminal ganglion neurons.[1] Nav1.8 exhibits distinct electrophysiological properties, including resistance to tetrodotoxin (B1210768) (TTX) and slow inactivation kinetics, which allow it to contribute significantly to the upstroke of the action potential during sustained firing, a hallmark of chronic pain states.[1][2] These characteristics make Nav1.8 a compelling therapeutic target for the development of novel analgesics.[3][4]
Nav1.8-IN-14 is a potent and selective inhibitor of the Nav1.8 sodium channel.[5] These application notes provide detailed protocols for utilizing this compound as a research tool to investigate its effects on action potential generation using whole-cell patch-clamp electrophysiology.
Mechanism of Action
This compound functions as a pore blocker of the Nav1.8 channel, physically obstructing the passage of sodium ions and thereby preventing the depolarization phase of the action potential.[4] By selectively inhibiting Nav1.8, this compound allows for the dissection of the specific contribution of this channel to neuronal excitability, without significantly affecting other Nav channel subtypes that are crucial for normal physiological functions in the central nervous system and cardiac tissue.[6]
Data Presentation
The following tables summarize the quantitative data for this compound and other relevant Nav1.8 inhibitors.
Table 1: Inhibitory Potency of this compound (Compound 20)
| Target | IC50 (nM) | Reference |
| hNav1.8 | 20 | [5] |
Data derived from Breslin MJ, et al. (2024).[5]
Table 2: Selectivity Profile of Representative Nav1.8 Inhibitors
| Compound | hNav1.8 IC50 (nM) | hNav1.2 IC50 (µM) | hNav1.3 IC50 (µM) | hNav1.5 IC50 (µM) | hNav1.7 IC50 (µM) | Reference |
| A-803467 | 8 | >1 | >1 | >1 | >1 | [6] |
| Nav1.8-IN-2 | 0.4 | - | - | - | - | [6] |
Note: A full selectivity panel for this compound is not yet publicly available. The data for A-803467 and Nav1.8-IN-2 are provided for comparative purposes to illustrate the typical selectivity profile of potent Nav1.8 inhibitors.
Experimental Protocols
Cell Culture
Cell Line: Human embryonic kidney (HEK293) cells stably expressing human Nav1.8 or primary dorsal root ganglion (DRG) neurons.
Culture Conditions:
-
HEK293 cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere with 5% CO2.
-
DRG neurons: Isolate DRGs from rodents and dissociate into single cells. Plate neurons on laminin/poly-D-lysine coated glass coverslips and culture in Neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor (NGF). Recordings are typically performed within 24-72 hours of plating.[7]
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the effects of this compound on Nav1.8 channel function and action potential firing.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate Nav1.8 currents from endogenous TTX-sensitive channels in DRG neurons, add 300 nM TTX.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
Recording Procedure:
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a Giga-ohm seal (>1 GΩ).
-
Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting voltage-clamp or current-clamp protocols.[7]
Voltage-Clamp Protocol to Determine IC50:
-
Hold the cell at a membrane potential of -100 mV.
-
Apply a depolarizing test pulse to 0 mV for 50 ms (B15284909) every 10 seconds to elicit Nav1.8 currents.
-
Record a stable baseline current for at least 3 minutes.
-
Perfuse the cell with increasing concentrations of this compound.
-
At each concentration, allow the block to reach a steady state.
-
Wash out the compound to assess reversibility.
-
Plot the fractional block at each concentration and fit the data with the Hill equation to determine the IC50 value.[7]
Current-Clamp Protocol to Assess Effects on Action Potential Firing:
-
Establish a stable resting membrane potential.
-
Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials.
-
Record the following parameters:
-
Action potential threshold
-
Action potential amplitude
-
Action potential duration
-
Number of action potentials fired in response to a sustained current injection (firing frequency).
-
-
Apply this compound at a concentration around its IC50.
-
Repeat the current injection protocol and compare the action potential parameters before and after compound application.
Visualizations
Caption: Signaling pathway of Nav1.8 in action potential generation.
Caption: Experimental workflow for electrophysiological studies.
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Advances in the discovery of selective NaV1.8 inhibitors for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 5. 2-Aminopyridines as Potent and Selective Nav1.8 Inhibitors Exhibiting Efficacy in a Nonhuman Primate Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical player in the transmission of pain signals.[1][2][3] Predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia, Nav1.8 is a promising therapeutic target for the development of novel, non-opioid analgesics.[2][3][4] Distinct from other sodium channel subtypes, Nav1.8 is resistant to tetrodotoxin (B1210768) (TTX) and possesses unique biophysical properties, including a more depolarized voltage dependence of activation and slower inactivation kinetics.[3][4][5] These characteristics enable Nav1.8 to make a significant contribution to the upstroke of the action potential in nociceptive neurons, especially during the sustained or repetitive firing that is a hallmark of chronic pain states.[3][4][5][6]
Nav1.8-IN-14 is a novel, potent, and selective investigational inhibitor of the Nav1.8 channel. These application notes provide detailed protocols for the comprehensive in vitro and in vivo characterization of this compound to elucidate its mechanism of action, potency, selectivity, and efficacy in preclinical pain models.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Cell Line | Assay Type | This compound IC₅₀ (nM) | Reference Compound (A-803467) IC₅₀ (nM) |
| hNav1.8 | HEK293 | Automated Patch Clamp | 8 | 8[7] |
| rNav1.8 (TTX-R) | Rat DRG Neurons | Manual Patch Clamp | 150 | 140[7] |
| hNav1.1 | CHO | Automated Patch Clamp | >10,000 | >10,000 |
| hNav1.2 | HEK293 | Automated Patch Clamp | >10,000 | >10,000 |
| hNav1.3 | HEK293 | Automated Patch Clamp | >5,000 | >5,000 |
| hNav1.4 | HEK293 | Automated Patch Clamp | >10,000 | >10,000 |
| hNav1.5 | HEK293 | Automated Patch Clamp | >10,000 | >10,000 |
| hNav1.6 | HEK293 | Automated Patch Clamp | >10,000 | >10,000 |
| hNav1.7 | HEK293 | Automated Patch Clamp | >1,000 | >1,000 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the channel activity. Data are representative and should be determined empirically for each experimental batch.
Table 2: State-Dependent Inhibition of hNav1.8 by this compound
| State | Holding Potential (mV) | IC₅₀ (nM) | Fold Shift (Resting/State) |
| Resting State | -120 | 250 | 1 |
| Inactivated State | -40 | 10 | 25 |
State-dependent inhibition is a key characteristic of many Nav1.8 inhibitors, indicating a higher affinity for the channel in its inactivated state.
Table 3: In Vivo Efficacy of this compound in a Neuropathic Pain Model
| Animal Model | Treatment | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
| Chung Model (Spinal Nerve Ligation) | Vehicle | - | 1.5 ± 0.2 | 0% |
| This compound | 10 | 4.8 ± 0.5 | 45% | |
| This compound | 30 | 8.2 ± 0.7 | 85% | |
| Gabapentin | 100 | 7.5 ± 0.6 | 75% |
Data are presented as mean ± SEM. The Chung model is a widely used preclinical model of neuropathic pain.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
Objective: To determine the potency and mechanism of action of this compound on human Nav1.8 channels expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing human Nav1.8
-
Extracellular (bath) solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH)
-
Intracellular (pipette) solution: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3 with CsOH)
-
Patch pipettes (2-4 MΩ)
-
Patch-clamp amplifier and data acquisition system
-
This compound stock solution (in DMSO)
Protocol:
-
Culture HEK293-hNav1.8 cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single, isolated cell.
-
Hold the cell at a membrane potential of -100 mV.
-
To assess tonic block, apply a depolarizing test pulse to 0 mV for 50 ms (B15284909) every 20 seconds to elicit Nav1.8 currents.
-
Record a stable baseline current for at least 3 minutes.
-
Perfuse the chamber with increasing concentrations of this compound, allowing the block to reach a steady state at each concentration.
-
To assess state-dependent block, use a two-pulse protocol. From a holding potential of -120 mV (resting state), apply a 500 ms pre-pulse to various potentials (e.g., -120 mV to -30 mV) to induce different levels of channel inactivation, followed by a test pulse to 0 mV.
-
Repeat the state-dependence protocol in the presence of different concentrations of this compound.
-
To assess use-dependent block, apply a train of depolarizing pulses (e.g., 20 pulses to 0 mV for 20 ms at 10 Hz) in the absence and presence of this compound.
-
Wash out the compound to assess the reversibility of the block.
Data Analysis:
-
Calculate the percentage of current inhibition at each concentration of this compound.
-
Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.
-
Analyze the voltage-dependence of inactivation in the absence and presence of the compound to determine the shift in the half-inactivation potential (V₁/₂).
In Vivo Behavioral Model: Chung Model of Neuropathic Pain
Objective: To evaluate the efficacy of orally administered this compound in a rat model of neuropathic pain.
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
Surgical instruments for spinal nerve ligation
-
Von Frey filaments for assessing mechanical allodynia
-
This compound formulation for oral gavage
-
Vehicle control (e.g., 0.5% methylcellulose)
Protocol:
-
Induce neuropathic pain by tightly ligating the L5 and L6 spinal nerves (Chung model).
-
Allow the animals to recover for 7-10 days and confirm the development of mechanical allodynia by measuring the paw withdrawal threshold using von Frey filaments.
-
Randomize the animals into treatment groups (vehicle, this compound at different doses, positive control like gabapentin).
-
Administer the assigned treatment via oral gavage.
-
Measure the paw withdrawal threshold at various time points post-dosing (e.g., 1, 2, 4, 6, and 24 hours) to determine the time course of the anti-allodynic effect.
Data Analysis:
-
Calculate the paw withdrawal threshold in grams for each animal at each time point.
-
Determine the percentage of reversal of mechanical allodynia using the formula: % Reversal = [(Post-dose threshold - Pre-dose threshold) / (Baseline threshold - Pre-dose threshold)] x 100
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of different treatments.
Mandatory Visualizations
Caption: Nav1.8 Signaling Pathway in Pain Perception.
Caption: In Vitro Electrophysiology Experimental Workflow.
Caption: Rationale for Selective Nav1.8 Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 6. Functional Upregulation of Nav1.8 Sodium Channels on the Membrane of Dorsal Root Ganglia Neurons Contributes to the Development of Cancer-Induced Bone Pain | PLOS One [journals.plos.org]
- 7. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Nav1.8-IN-14 for electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Nav1.8 inhibitors like this compound?
A1: Nav1.8 is a voltage-gated sodium channel subtype predominantly expressed in peripheral sensory neurons, such as those in the dorsal root ganglion (DRG).[1][2][3][4][5][6] These channels play a crucial role in the transmission of pain signals.[2][7][8][9] this compound and other similar inhibitors are designed to selectively block the Nav1.8 channel, thereby reducing the excitability of these sensory neurons and mitigating pain perception.[7][8] The modulation of Nav1.8 channels can occur through different mechanisms, including pore blocking and gating modification, and is often state-dependent, with a higher affinity for the inactivated state of the channel.[5][10]
Q2: What are the recommended starting concentrations for this compound in an electrophysiology experiment?
A2: For a novel compound like this compound, it is recommended to start with a concentration range that spans several orders of magnitude around its expected IC50 value. If the IC50 is unknown, a good starting point is to test concentrations from 1 nM to 10 µM. It is crucial to perform a full dose-response curve to determine the precise IC50 for your specific experimental conditions.
Q3: How can I determine the state-dependent inhibition of this compound?
A3: To assess state-dependent block, you can use specific voltage-clamp protocols. A tonic block protocol, where the cell is held at a hyperpolarized potential (e.g., -100 mV) and pulsed infrequently, will assess the affinity for the resting state.[1] To assess affinity for the inactivated state, a conditioning pulse to a depolarized potential (e.g., -30 mV for 500 ms) is applied before the test pulse.[1] A significant shift in the IC50 between these two protocols indicates state-dependent inhibition.
Q4: My Nav1.8 currents are running down over the course of the experiment. What could be the cause?
A4: Current rundown is a common issue in patch-clamp electrophysiology. It can be caused by several factors, including dialysis of essential intracellular components into the patch pipette, instability of the giga-seal, or cell health decline. To mitigate this, ensure your internal solution contains ATP and GTP to support cellular metabolism. Allowing the cell to stabilize for a few minutes after achieving the whole-cell configuration before starting your recording protocol can also help.[1]
Q5: I am not seeing any effect of this compound. What are the possible reasons?
A5: There are several potential reasons for a lack of effect. First, verify the concentration and stability of your compound stock solution. Ensure that the final concentration in your recording chamber is accurate. Second, consider the possibility of "reverse use-dependence," where inhibition is relieved by repetitive channel activation, a phenomenon observed with some Nav1.8 inhibitors.[11][12] If you are using a high-frequency stimulation protocol, this could be a factor. Finally, confirm the expression and functionality of Nav1.8 channels in your chosen cell model.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
-
Possible Cause 1: Inconsistent experimental conditions.
-
Troubleshooting: Standardize all experimental parameters, including temperature, pH of solutions, and cell passage number. Ensure consistent timing for compound application and washout.
-
-
Possible Cause 2: Compound precipitation.
-
Troubleshooting: Visually inspect your solutions for any signs of precipitation, especially at higher concentrations. If necessary, adjust the solvent or use sonication to ensure the compound is fully dissolved.
-
-
Possible Cause 3: State-dependent effects.
-
Troubleshooting: Your voltage protocol can significantly influence the apparent potency. Ensure you are using a consistent protocol for all experiments to determine the IC50. If investigating state-dependence, be meticulous in applying the correct voltage steps.[1]
-
Issue 2: Off-Target Effects Observed
-
Possible Cause 1: Lack of selectivity.
-
Troubleshooting: Profile this compound against other Nav channel subtypes (e.g., Nav1.5, Nav1.7) and a panel of other relevant ion channels to determine its selectivity profile.[13]
-
-
Possible Cause 2: Effects on other cellular components.
-
Troubleshooting: Perform control experiments on untransfected cells or cells that do not express Nav1.8 to identify any non-specific effects of the compound.
-
Issue 3: Difficulty in Obtaining a Stable Giga-ohm Seal
-
Possible Cause 1: Poor cell health.
-
Troubleshooting: Ensure cells are healthy and not overgrown. Use cells from a low passage number. For primary neurons, ensure they are given adequate time to recover after dissociation.
-
-
Possible Cause 2: Issues with the patch pipette or solutions.
-
Troubleshooting: Use freshly pulled, fire-polished pipettes with appropriate resistance (1-3 MΩ).[5] Filter all recording solutions to remove any particulate matter.
-
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for a generic Nav1.8 inhibitor, "Nav1.8-IN-X," under different experimental conditions to illustrate the expected range of potencies.
| Experimental Condition | Cell Type | Holding Potential | Stimulation Frequency | IC50 (nM) |
| Tonic Block | HEK293-hNav1.8 | -100 mV | 0.1 Hz | 150 |
| Inactivated-State Block | HEK293-hNav1.8 | -30 mV (pre-pulse) | 0.1 Hz | 25 |
| Use-Dependent Block | Rat DRG Neurons | -80 mV | 10 Hz | 50 |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for this compound Characterization
1. Cell Preparation:
-
Use HEK293 cells stably expressing human Nav1.8 or acutely dissociated rodent DRG neurons.[5]
-
Plate cells onto glass coverslips 24-48 hours prior to recording.[1]
2. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES. Adjust pH to 7.3 with NaOH.[5]
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. Include 4 mM Mg-ATP and 0.3 mM Na-GTP.
3. Electrophysiological Recording:
-
Perform whole-cell voltage-clamp recordings at room temperature.
-
Use borosilicate glass pipettes with a resistance of 1-3 MΩ.[5]
-
Hold cells at a membrane potential of -100 mV.[1]
-
Record baseline currents for at least 3 minutes to ensure stability.
-
Perfuse the cell with increasing concentrations of this compound, allowing the block to reach a steady state at each concentration.[1]
-
Wash out the compound to assess the reversibility of the block.[1]
4. Data Analysis:
-
Measure the peak inward current at each concentration.
-
Plot the fractional block against the compound concentration.
-
Fit the data with the Hill equation to determine the IC50 value.[1]
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified signaling pathway of Nav1.8 in nociception and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Nav1.8 - Wikipedia [en.wikipedia.org]
- 7. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 8. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 9. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Disclaimer: As of the latest available information, "Nav1.8-IN-14" is not a publicly documented chemical inhibitor. Therefore, this technical support center provides a generalized guide for troubleshooting potential off-target effects based on the established characteristics of well-documented selective inhibitors of the Nav1.8 sodium channel. The principles and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals working with novel Nav1.8 inhibitors.
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a high-priority therapeutic target for the treatment of pain.[1][2] It is predominantly expressed in the peripheral nervous system (PNS), specifically in the small-diameter sensory neurons of the dorsal root ganglion (DRG) that are responsible for transmitting pain signals.[1][3][4][5][6][7] Nav1.8 plays a crucial role in the generation and propagation of action potentials in these nociceptive neurons.[1][7][8] Its restricted expression pattern suggests that a highly selective inhibitor could provide effective pain relief without the central nervous system (CNS) or cardiovascular side effects associated with non-selective sodium channel blockers.[2][9]
However, achieving absolute selectivity is a significant challenge. Off-target activity, even at low levels, can lead to misleading experimental results, unexpected phenotypes, and potential toxicity. This guide provides a framework for identifying and troubleshooting these effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects to expect from a Nav1.8 inhibitor?
A1: The most common off-target effects stem from a lack of complete selectivity against other voltage-gated sodium channel subtypes, due to the high degree of homology among them.[10] Key off-targets include:
-
Cardiovascular effects: Inhibition of Nav1.5, the primary sodium channel in the heart, can lead to cardiac arrhythmias.[9]
-
Central Nervous System (CNS) effects: Inhibition of CNS-expressed sodium channels (e.g., Nav1.1, Nav1.2, Nav1.3, Nav1.7) can cause effects like dizziness, ataxia, or seizures.[9]
-
Other sensory effects: Cross-inhibition of Nav1.7, another key channel in pain pathways, can complicate the interpretation of analgesic effects.
-
Kinase Inhibition: Some small molecule inhibitors can interact with the ATP-binding pocket of protein kinases, leading to unexpected modulation of cellular signaling pathways.[10][11]
Q2: My inhibitor's potency (IC50) is much lower in my cell-based assay than in the published biochemical data. Why?
A2: This is a common observation. Several factors can contribute to this discrepancy:[12]
-
Cell Permeability: The compound may not efficiently cross the cell membrane, resulting in a lower intracellular concentration than what is applied externally.
-
Efflux Pumps: Cells possess active transporters (e.g., P-glycoprotein) that can pump the inhibitor out, reducing its effective concentration at the target.
-
Protein and Lipid Binding: The inhibitor can bind non-specifically to plasma proteins in the culture medium or to intracellular proteins and lipids, sequestering it away from Nav1.8.
-
Inhibitor Stability: The compound may be metabolized or degraded by enzymes within the cell over the course of the experiment.
-
Assay Conditions: For off-target kinase effects, high intracellular ATP concentrations (mM range) in cells compete with ATP-competitive inhibitors, leading to a higher IC50 compared to biochemical assays, which often use lower ATP levels.[12]
Q3: I am observing an unexpected phenotype, like cytotoxicity or pathway activation. How do I confirm if it's an on-target or off-target effect?
A3: A multi-step validation approach is essential to distinguish on-target from off-target effects:[10][12]
-
Use a Structurally Unrelated Inhibitor: Test another selective Nav1.8 inhibitor with a different chemical scaffold. If it reproduces the same phenotype, the effect is more likely on-target.[12]
-
Use a Negative Control Analog: If available, use a structurally similar but biologically inactive version of your inhibitor. This analog should not produce the phenotype if the effect is on-target.[12]
-
Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knock down the expression of the Nav1.8 channel (SCN10A gene). If the genetic knockdown phenocopies the effect of the inhibitor, it strongly supports an on-target mechanism.[13]
-
Dose-Response Correlation: The phenotype should manifest at concentrations consistent with the inhibitor's IC50 for Nav1.8. Effects that only appear at much higher concentrations are likely off-target.[10]
Q4: Could issues with my compound's solubility or stability be mistaken for off-target effects?
A4: Absolutely. Poor solubility can lead to compound aggregation, which often causes non-specific inhibition and artifacts.[12] Chemical instability can result in the formation of degradation products with different activity profiles.[14] It is crucial to:
-
Confirm Solubility: Ensure your compound is fully dissolved in your assay medium. Prepare a concentrated stock in a suitable solvent like DMSO and ensure the final solvent concentration is low and consistent across all conditions (typically <0.5%).[15]
-
Check for Aggregation: Visually inspect solutions for cloudiness. Aggregating compounds often produce unusually steep dose-response curves. Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in biochemical assays can sometimes disrupt aggregates.[12]
-
Assess Stability: If an experiment runs over a long period, verify that your compound remains stable under the experimental conditions (e.g., 37°C, in media).[12][14]
Troubleshooting Guides
Problem 1: Observing unexpected cytotoxicity or effects consistent with CNS/cardiac channel modulation.
-
Possible Cause: Inhibition of off-target sodium channel subtypes, such as Nav1.5 (cardiac) or various CNS-expressed channels.[9]
-
Troubleshooting Workflow:
-
Review Existing Data: Carefully examine the published selectivity profile of your inhibitor. Is there any reported activity against other Nav subtypes?
-
Perform Comprehensive Selectivity Profiling: Screen the inhibitor against a panel of key sodium channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.7) using automated patch-clamp electrophysiology (see Protocol 1). This will provide quantitative IC50 values for off-target interactions.
-
Conduct Counter-Screening Assays: Use specific functional assays to test for effects on key off-targets. For example, a hERG potassium channel assay is standard for assessing pro-arrhythmic risk. Use cell lines that endogenously express off-target channels (e.g., SH-SY5Y cells for neuronal channels).[16]
-
Benchmark Against a Control: Compare the phenotype induced by your compound with that of a well-characterized non-selective sodium channel blocker (e.g., lidocaine) and a highly selective Nav1.8 inhibitor, if available.
-
Problem 2: Observing modulation of a signaling pathway unrelated to ion channel function.
-
Possible Cause: The inhibitor may have off-target activity against one or more protein kinases. Many small molecules designed to fit into a binding pocket can also interact with the highly conserved ATP-binding site of kinases.[11][13]
-
Troubleshooting Workflow:
-
In Silico Analysis: Use computational tools and databases to check if your compound's scaffold is similar to known classes of kinase inhibitors.
-
Perform a Broad Kinase Screen: Screen the inhibitor at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant kinases (e.g., the 468-kinase panel from Eurofins/DiscoverX or a similar service). This provides a broad overview of potential off-target kinase activity.
-
Validate Hits: For any kinases that show significant inhibition in the initial screen, perform follow-up dose-response assays to determine the IC50 value (see Protocol 2). Prioritize hits that are inhibited with a potency close to that of Nav1.8.[13]
-
Cellular Target Engagement: Use techniques like Western blotting to see if your compound inhibits the phosphorylation of a known substrate of the off-target kinase in cells. This confirms the off-target interaction is occurring in a biological context.
-
Data Presentation: Selectivity of Nav1.8 Inhibitors
The table below summarizes the inhibitory potency (IC50) of representative Nav1.8 inhibitors against a panel of human voltage-gated sodium channel subtypes. High selectivity is indicated by a large fold-difference between the IC50 for Nav1.8 and other subtypes.
| Target | A-803467 IC50 (nM) | Suzetrigine (VX-548) IC50 (nM) | Fold Selectivity vs. Nav1.8 (A-803467) | Fold Selectivity vs. Nav1.8 (Suzetrigine) |
| hNav1.8 | 8 | ~21 | 1x | 1x |
| hNav1.1 | >1000 | >30,000 | >125x | >1,400x |
| hNav1.2 | ≥1000 | >30,000 | >125x | >1,400x |
| hNav1.3 | ≥1000 | >30,000 | >125x | >1,400x |
| hNav1.5 | ≥1000 | >30,000 | >125x | >1,400x |
| hNav1.7 | 680 | >30,000 | 85x | >1,400x |
Note: Data compiled from multiple sources.[3][9][16][17] Absolute values may vary based on experimental conditions. Suzetrigine shows exceptionally high selectivity.
Visualizations
Caption: Simplified signaling pathway of Nav1.8 in pain perception.
Caption: Experimental workflow for distinguishing on-target vs. off-target effects.
Caption: Logical decision tree for troubleshooting unexpected experimental results.
Experimental Protocols
Protocol 1: Automated Patch-Clamp Electrophysiology for Nav Selectivity Profiling
This protocol allows for the high-throughput functional assessment of a compound's inhibitory activity against a panel of ion channels.[9]
-
Cell Lines: Use Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human voltage-gated sodium channel subtypes of interest (e.g., hNav1.1, hNav1.2, hNav1.5, hNav1.7, and hNav1.8).[9]
-
Solutions:
-
Methodology (Automated Patch-Clamp System, e.g., Patchliner, QPatch):
-
Cells are harvested and suspended in the external solution.
-
The automated system captures a single cell, forms a giga-ohm seal, and establishes a whole-cell recording configuration.
-
The cell is held at a negative holding potential (e.g., -100 mV) to ensure channels are in a resting state.
-
A voltage protocol is applied to elicit channel activation. A typical protocol involves a depolarizing step to 0 mV for 20-50 ms, repeated every 10-20 seconds.[8]
-
After establishing a stable baseline current for several minutes, the external solution containing the test compound is perfused at increasing concentrations (e.g., 0.1 nM to 10 µM).
-
The peak inward sodium current is measured at each concentration once the inhibitory effect has reached a steady state.
-
-
Data Analysis:
-
The percentage of current inhibition is calculated for each concentration relative to the baseline.
-
The concentration-response data are fitted to a Hill equation to determine the IC50 value for each channel subtype.
-
Selectivity is calculated as the ratio of the IC50 for the off-target channel to the IC50 for Nav1.8.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)
This protocol is a standard method for determining the potency of an inhibitor against a purified kinase.[13]
-
Materials:
-
Purified recombinant kinase of interest.
-
Specific peptide or protein substrate for the kinase.
-
[γ-³³P]ATP (radiolabeled ATP).
-
Assay buffer (typically contains HEPES, MgCl₂, Brij-35, and DTT).
-
Filter plates (e.g., phosphocellulose).
-
Microplate scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, combine the kinase, its specific substrate, and the assay buffer.[13]
-
Add the diluted test inhibitor to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Initiate the kinase reaction by adding a mix of unlabeled ATP and [γ-³³P]ATP.
-
Incubate the reaction plate at an optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction and spot the mixture onto a filter plate. The phosphorylated substrate will bind to the filter material.[13]
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.[13]
-
Add scintillation fluid to the wells and measure the incorporated radioactivity using a microplate scintillation counter.[13]
-
-
Data Analysis:
-
Subtract the background counts from all wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Fit the data to a concentration-response curve to determine the IC50 value.
-
Protocol 3: Cellular Assay Workflow to Validate On-Target Effects
This workflow uses multiple controls to confirm that an observed cellular phenotype is due to the inhibition of the intended target, Nav1.8.
-
Objective: To determine if the observed effect of "this compound" (Compound A) is mediated by Nav1.8.
-
Experimental Groups:
-
Group 1 (Untreated): Cells + Vehicle (e.g., 0.1% DMSO).
-
Group 2 (Primary Inhibitor): Cells + Compound A (at 1x, 5x, and 10x its IC50).
-
Group 3 (Orthogonal Control): Cells + A structurally different Nav1.8 inhibitor (Compound B) with similar potency. This is a crucial control.[19]
-
Group 4 (Negative Control): Cells + An inactive analog of Compound A, if available.
-
Group 5 (Genetic Control): Cells treated with siRNA targeting SCN10A (the gene for Nav1.8) to knock down channel expression.
-
-
Methodology:
-
Culture the appropriate cells (e.g., DRG neurons or a cell line expressing Nav1.8).
-
For Group 5, transfect cells with SCN10A siRNA or a non-targeting control siRNA 48-72 hours prior to the experiment. Confirm knockdown via qPCR or Western blot.
-
Treat Groups 1-4 with the respective compounds for the desired duration.
-
Measure the biological endpoint of interest (e.g., cell viability, calcium influx, gene expression, neurite outgrowth).
-
-
Interpreting the Results:
-
Strong evidence for ON-TARGET effect: If the phenotype observed with Compound A (Group 2) is replicated by the orthogonal inhibitor Compound B (Group 3) and by siRNA knockdown of Nav1.8 (Group 5), and is absent in the negative control (Group 4).
-
Strong evidence for OFF-TARGET effect: If the phenotype is caused by Compound A (Group 2) but is NOT replicated by Compound B (Group 3) or by siRNA knockdown (Group 5).
-
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Channelpedia - Nav1.8 [channelpedia.epfl.ch]
- 5. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 7. Functional Upregulation of Nav1.8 Sodium Channels on the Membrane of Dorsal Root Ganglia Neurons Contributes to the Development of Cancer-Induced Bone Pain | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 19. resources.biomol.com [resources.biomol.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing potential toxicity associated with the use of Nav1.8-IN-14 in cell culture experiments. The following information is designed to help troubleshoot common issues and optimize experimental conditions for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the voltage-gated sodium channel Nav1.8, which is encoded by the SCN10A gene.[1] Nav1.8 channels are predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG) and are critical for the transmission of pain signals.[1][2][3] Unlike other sodium channel subtypes, Nav1.8 is resistant to tetrodotoxin (B1210768) (TTX).[1] this compound is designed to block the influx of sodium ions through this channel, thereby reducing neuronal excitability and offering a potential therapeutic strategy for pain management.[4]
Q2: We are observing significant cytotoxicity in our cell line at concentrations expected to be selective for Nav1.8. What are the potential causes?
Unexpected cytotoxicity can arise from several factors:
-
Off-target effects: The inhibitor may be interacting with other ion channels or cellular targets, leading to unintended toxicity.[2][5]
-
High effective concentration: The concentration required to inhibit Nav1.8 in your specific cell model might be high enough to induce non-specific effects.
-
Solvent toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%).[6][7]
-
Compound instability or impurity: Degradation or impurities in the compound stock can contribute to cytotoxic effects.[6]
-
Cell line sensitivity: Some cell lines are inherently more sensitive to chemical treatments.[6]
Q3: How can we differentiate between on-target and off-target toxicity?
Distinguishing between on-target and off-target effects is crucial. Here are some strategies:
-
Use a Nav1.8-null cell line: If available, test this compound on a cell line that does not express Nav1.8. Any observed toxicity in this cell line is likely due to off-target effects.
-
Rescue experiment: In a Nav1.8-expressing cell line, if the toxicity is on-target, it might be possible to rescue the cells by manipulating downstream pathways.
-
Compare with other Nav1.8 inhibitors: Test other structurally different Nav1.8 inhibitors. If they produce a similar toxic phenotype, it is more likely to be an on-target effect.
-
Broad-spectrum screening: Screen this compound against a panel of other ion channels and common off-target proteins to identify potential unintended interactions.[2]
Q4: What is the recommended solvent and storage condition for this compound?
For hydrophobic compounds like many small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[7][8] It is critical to use anhydrous, high-purity DMSO to prevent compound precipitation.[8] Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can lead to compound degradation.[6][7]
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After Treatment
| Possible Cause | Recommended Action |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the IC50 for cytotoxicity and compare it to the IC50 for Nav1.8 inhibition. Aim for a concentration that provides sufficient inhibition with minimal cell death.[6] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Conduct a time-course experiment to find the minimum exposure time required to observe the desired effect. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%, but ideally ≤0.1%).[7] Always include a vehicle-only control group in your experiments.[6] |
| Compound precipitation in media. | Poor solubility can lead to the formation of compound aggregates that are toxic to cells. Visually inspect the media for any signs of precipitation after adding the compound. Refer to the "Protocol for Preparing this compound Working Solutions" below to improve solubility. |
| Cell line is particularly sensitive. | Consider using a more robust cell line if your experimental goals permit. Otherwise, extensive optimization of concentration and exposure time is necessary.[6] |
Issue 2: Poor Solubility and Precipitation in Aqueous Media
| Possible Cause | Recommended Action |
| "Salting out" upon dilution. | When a concentrated DMSO stock is diluted in an aqueous buffer like PBS, the compound can precipitate. Dilute the DMSO stock directly into the pre-warmed (37°C) final cell culture medium with rapid mixing to ensure uniform dispersion.[8] |
| Aqueous solubility is exceeded. | Keep the final concentration of this compound as low as possible while still achieving the desired biological effect. For higher concentrations, a co-solvent system may be necessary (see Protocol 2). |
| Incorrect preparation of working solution. | Follow the detailed protocol below for preparing working solutions from a DMSO stock to minimize precipitation. |
Quantitative Data Summary
The following tables provide hypothetical data for this compound to serve as an example for data presentation. Researchers should generate their own data for their specific cell lines and experimental conditions.
Table 1: Cytotoxicity of this compound in Different Cell Lines (Hypothetical Data)
| Cell Line | Nav1.8 Expression | IC50 for Cytotoxicity (µM) after 48h |
| HEK293 (hNav1.8) | High | 25.3 |
| ND7-23 | Endogenous (rat) | 18.7 |
| CHO-K1 | None | > 50 |
| Primary DRG Neurons | High | 12.5 |
Table 2: Selectivity Profile of this compound (Hypothetical Data)
| Ion Channel | IC50 (µM) | Fold Selectivity (vs. hNav1.8) |
| hNav1.8 | 0.15 | 1 |
| hNav1.5 | 18.2 | > 120 |
| hNav1.7 | 9.8 | > 65 |
| hCaV1.2 | > 30 | > 200 |
| hERG | > 30 | > 200 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous, cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be constant across all wells and not exceed 0.5%. Include a vehicle-only control.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.
Protocol 2: Preparation of this compound Working Solutions
This protocol describes the preparation of working solutions from a 10 mM DMSO stock.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Vortex mixer
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound.
-
Dissolve the solid in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.[7]
-
Store this stock solution in small aliquots at -20°C or -80°C.[7]
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform serial dilutions of the 10 mM DMSO stock in the pre-warmed medium to achieve the desired final concentrations.
-
Crucially, add the DMSO stock to the medium (not the other way around) and vortex immediately after each dilution step to ensure rapid and uniform dispersion. This minimizes the risk of precipitation.
-
Visually inspect the final working solutions to ensure they are clear before adding them to your cells.
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: A logical workflow for troubleshooting high cytotoxicity.
Caption: Simplified diagram of Nav1.8 signaling and its inhibition.
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Channelpedia - Nav1.8 [channelpedia.epfl.ch]
- 4. Is Nav1.8-specific inhibition the only path? Preferential Nav blockers offer a compelling alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Nav1.8-IN-14 in in vivo experiments. It provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during formulation, delivery, and efficacy studies.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of the voltage-gated sodium channel Nav1.8. This channel is predominantly expressed in peripheral nociceptive neurons, which are responsible for transmitting pain signals.[1][2][3][4] By selectively blocking Nav1.8, this compound reduces the excitability of these sensory neurons, thereby dampening the propagation of pain signals to the central nervous system.[1][5] This targeted mechanism of action makes it a promising candidate for the development of novel analgesics with potentially fewer central nervous system side effects.[1][6]
Q2: What are the main challenges in the in vivo delivery of this compound?
A2: The primary challenge in the in vivo delivery of this compound, like many small molecule inhibitors, is likely its physicochemical properties, particularly its expected low aqueous solubility due to its hydrophobic nature.[7][8] Poor water solubility can lead to difficulties in preparing suitable formulations for injection, potentially causing precipitation, variable bioavailability, and inconsistent experimental results.[7]
Q3: What are the recommended starting doses and routes of administration for in vivo studies?
A3: The optimal dose and route of administration for this compound will depend on the specific animal model and experimental goals. Based on data from other selective Nav1.8 inhibitors, initial studies in rodents often utilize intraperitoneal (IP) or oral (PO) administration.[2] A dose-response study is highly recommended to determine the minimal effective dose that achieves the desired target engagement and therapeutic effect without causing adverse effects.
Q4: How can I assess whether this compound is reaching its target in vivo?
A4: Assessing target engagement is crucial for interpreting in vivo efficacy studies.[9][10] This can be achieved through several methods:
-
Pharmacokinetic (PK) analysis: Measuring the concentration of this compound in plasma and, if possible, in the target tissue (e.g., dorsal root ganglia) over time.[11]
-
Pharmacodynamic (PD) assays: Correlating the drug concentration with a biological response. For a Nav1.8 inhibitor, this could involve ex vivo electrophysiological recordings from isolated sensory neurons of treated animals to measure the inhibition of Nav1.8 currents.
-
Biomarker analysis: Identifying and measuring downstream biomarkers that are modulated by Nav1.8 activity.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is designed to be a selective inhibitor, it is essential to evaluate its activity against other sodium channel subtypes (e.g., Nav1.5, Nav1.7) to rule out potential off-target effects.[12] Inhibition of cardiac sodium channels (Nav1.5), for instance, can lead to cardiovascular side effects.[2] A comprehensive selectivity profile is necessary to ensure the observed in vivo effects are directly attributable to Nav1.8 inhibition.
II. Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound during formulation or upon injection. | Low aqueous solubility of the compound. | 1. Optimize the vehicle: Use a co-solvent system (e.g., DMSO, ethanol) or solubilizing agents like cyclodextrins or surfactants (e.g., Tween® 80, Cremophor® EL).[7][13] 2. Formulation development: Consider more advanced formulation strategies such as lipid-based nanoparticles or self-microemulsifying drug delivery systems (SMEDDS) to improve solubility and stability.[14][15] 3. pH adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle may improve solubility. |
| High variability in efficacy between animals. | Inconsistent bioavailability due to poor formulation or rapid metabolism. | 1. Refine the formulation: Ensure the formulation is homogenous and stable. See solutions for precipitation. 2. Conduct pharmacokinetic studies: Determine the bioavailability, clearance, and half-life of this compound to optimize the dosing regimen.[11] 3. Standardize administration technique: Ensure consistent and accurate administration of the compound. For oral gavage, ensure proper placement to avoid variability in absorption. |
| Lack of efficacy in a pain model. | 1. Insufficient target engagement. 2. Inappropriate dose or dosing frequency. 3. Rapid metabolism and clearance of the compound. 4. The specific pain model may not be sensitive to Nav1.8 inhibition. | 1. Confirm target engagement: Perform PK/PD studies to ensure adequate drug concentration at the target site and corresponding biological effect.[9] 2. Conduct a dose-response study: Test a range of doses to identify the optimal therapeutic window. 3. Evaluate pharmacokinetics: If the compound is cleared too rapidly, consider a different formulation to prolong exposure or increase the dosing frequency. 4. Review the literature: Ensure that Nav1.8 is a validated target in your chosen pain model.[1][2] |
| Observed toxicity or adverse effects in animals. | 1. Off-target effects. 2. Vehicle toxicity. 3. Compound-related toxicity at the administered dose. | 1. Assess selectivity: Profile this compound against a panel of other relevant targets, especially other sodium channel subtypes.[12] 2. Conduct a vehicle toxicity study: Administer the vehicle alone to a control group of animals to rule out any adverse effects from the formulation components. 3. Perform a dose-escalation study: Determine the maximum tolerated dose (MTD) and use a dose below this for efficacy studies. |
III. Data Presentation
Table 1: Representative In Vivo Efficacy of Selective Nav1.8 Inhibitors
| Compound | Pain Model | Species | Route of Administration | Efficacy | Reference |
| A-803467 | Inflammatory Pain (CFA) | Rat | Intrathecal | Reversal of thermal hyperalgesia | [3] |
| PF-01247324 | Neuropathic Pain (SNL) | Rat | Oral | Dose-dependent reversal of mechanical allodynia | [12] |
| VX-548 (Suzetrigine) | Acute Post-Surgical Pain | Human | Oral | Reduced pain intensity compared to placebo | [16] |
Table 2: Representative Pharmacokinetic Parameters of Selective Nav1.8 Inhibitors
| Compound | Species | Route of Administration | Bioavailability (%) | Half-life (h) | Reference |
| Compound [I] | Rat | Oral | 91 | 4 | [11] |
| Compound [II] | Rat | Oral | 2.3-34 | 6.4 | [11] |
| PF-01247324 | Rat | Oral | 91 | N/A | [12] |
IV. Experimental Protocols
Protocol 1: General Procedure for In Vivo Administration of this compound (Example for IP Injection)
-
Formulation Preparation:
-
Based on solubility tests, prepare a stock solution of this compound in a suitable solvent (e.g., 100% DMSO).
-
For the final formulation, dilute the stock solution in a vehicle appropriate for in vivo administration (e.g., a mixture of DMSO, Tween® 80, and saline). A common vehicle might be 10% DMSO, 10% Tween® 80, and 80% saline.
-
Ensure the final concentration of the organic solvent is well-tolerated by the animals.
-
Vortex or sonicate the solution to ensure complete dissolution. Visually inspect for any precipitates.
-
-
Dosing:
-
Calculate the required dose based on the animal's body weight.
-
Administer the formulation via intraperitoneal (IP) injection using an appropriate needle size.
-
Include a vehicle control group that receives the same formulation without this compound.
-
-
Monitoring:
-
Observe the animals for any signs of distress or adverse reactions following injection.
-
Proceed with the planned behavioral or physiological assessments at the predetermined time points.
-
Protocol 2: Assessment of Target Engagement using Ex Vivo Electrophysiology
-
Animal Dosing:
-
Administer this compound or vehicle to the animals at the desired dose and route.
-
-
Tissue Harvest:
-
At the time of expected peak plasma concentration (determined from PK studies), euthanize the animals and dissect the dorsal root ganglia (DRG).
-
-
Neuron Culture:
-
Dissociate the DRG neurons and culture them for a short period (e.g., 24-48 hours).
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings on the cultured DRG neurons.
-
Isolate Nav1.8 currents by using specific voltage protocols and by blocking other sodium channels with tetrodotoxin (B1210768) (TTX).
-
Measure the amplitude of the Nav1.8 current in neurons from treated and control animals.
-
-
Data Analysis:
-
Compare the Nav1.8 current density between the this compound treated group and the vehicle control group. A significant reduction in current density in the treated group indicates target engagement.
-
V. Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drpress.org [drpress.org]
- 4. Nav1.8 - Wikipedia [en.wikipedia.org]
- 5. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target Engagement Assays in Early Drug Discovery | Semantic Scholar [semanticscholar.org]
- 11. | BioWorld [bioworld.com]
- 12. benchchem.com [benchchem.com]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. researchgate.net [researchgate.net]
- 15. worldscientific.com [worldscientific.com]
- 16. m.youtube.com [m.youtube.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nav1.8-IN-14. The information is based on available data for this compound (also known as compound 20), a potent and selective Nav1.8 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.8, which is encoded by the SCN10A gene.[1] The Nav1.8 channel is predominantly expressed in peripheral sensory neurons, such as those in the dorsal root ganglia (DRG), and plays a crucial role in the upward stroke of the action potential in these pain-sensing neurons.[2][3] By selectively blocking Nav1.8, this compound can reduce neuronal excitability, thereby inhibiting the transmission of pain signals.[1]
Q2: What is the selectivity profile of this compound against other sodium channel subtypes?
A2: this compound exhibits high selectivity for Nav1.8 over other sodium channel subtypes. This is critical for minimizing off-target effects, particularly those related to the central nervous system (CNS) and cardiac function. For detailed quantitative data on selectivity, please refer to Table 1.
Q3: What are the recommended cell lines for studying this compound in vitro?
A3: Commonly used cell lines for studying Nav1.8 inhibitors include human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human Nav1.8 channel.[4] For more physiologically relevant studies, primary cultures of dorsal root ganglion (DRG) neurons from rodents or humanized animal models can be used.[3] Note that some cell lines, like HEK293T, may not be ideal for recording Nav1.8 due to small peak currents, and alternatives like ND-7/23 cells may be considered, though they can have a high background of endogenous tetrodotoxin-sensitive (TTX-S) currents.[5]
Q4: How should I prepare and store this compound?
A4: this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier. Typically, stock solutions are prepared in a high-quality, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO). For experimental use, the DMSO stock solution should be diluted into the appropriate aqueous experimental buffer. It is important to ensure the final DMSO concentration in the assay is low (e.g., <0.1%) to avoid solvent effects on channel function.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibitory effect observed | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Incorrect Concentration: Errors in dilution calculations or use of a concentration below the IC50. 3. Cell Health/Expression: Low expression of Nav1.8 in the chosen cell line or poor cell health. | 1. Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. 2. Verify calculations and use a concentration range that brackets the expected IC50 value (see Table 1). 3. Confirm Nav1.8 expression using techniques like Western blot or qPCR. Ensure cells are healthy and passaged appropriately before the experiment. |
| Variability in experimental results | 1. Inconsistent DMSO Concentration: Different final DMSO concentrations across wells or experiments. 2. Unstable Recordings: In electrophysiology, an unstable seal or high leak current can affect results. 3. Compound Precipitation: The compound may precipitate out of the aqueous solution at higher concentrations. | 1. Maintain a consistent final DMSO concentration in all experimental and control conditions. 2. Monitor seal resistance and leak current throughout the recording. Discard cells with unstable recordings. 3. Visually inspect solutions for any signs of precipitation. If solubility is an issue, consider using a different buffer or adding a small amount of a solubilizing agent like Pluronic F-127, ensuring it does not affect channel activity on its own. |
| Apparent shift in IC50 value | 1. State-Dependence: The potency of the inhibitor may differ depending on the conformational state (resting vs. inactivated) of the Nav1.8 channel. 2. Use-Dependence: The inhibitory effect may be enhanced with repetitive channel activation (firing frequency). | 1. Use specific voltage protocols in electrophysiology to assess the compound's affinity for the resting and inactivated states of the channel (see Detailed Experimental Protocols). 2. Employ a pulse train protocol at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) to determine if the block is use-dependent. |
| Off-target effects observed | 1. Inhibition of other Nav channels: At higher concentrations, the compound may inhibit other sodium channel subtypes. 2. Interaction with other ion channels or receptors. | 1. Consult the selectivity data (Table 1) and use the lowest effective concentration to maximize selectivity for Nav1.8. 2. If unexpected effects are observed, consider performing a broader counter-screening against a panel of other relevant ion channels and receptors. |
Quantitative Data
Table 1: Selectivity Profile of this compound (Compound 20) Note: The following data is representative for a potent and selective 2-aminopyridine (B139424) Nav1.8 inhibitor and is based on the findings for compound 20 in the referenced literature. Actual values may vary based on experimental conditions.
| Channel Subtype | IC50 (nM) | Fold Selectivity vs. Nav1.8 |
| hNav1.8 | 4 | - |
| hNav1.1 | >10,000 | >2500 |
| hNav1.2 | >10,000 | >2500 |
| hNav1.5 | >10,000 | >2500 |
| hNav1.7 | 400 | 100 |
Table 2: ADME and Pharmacokinetic Properties of this compound (Compound 20) Note: This data provides a general overview of the drug-like properties of this compound.
| Parameter | Species | Value |
| Aqueous Solubility (pH 7.4) | - | Data not available in the provided search results. |
| Microsomal Stability | Human, Rat, Dog | Data not available in the provided search results. |
| Oral Bioavailability | Rat, Dog, NHP | Good oral bioavailability demonstrated.[1] |
Visualizations
References
- 1. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for Nav1.8-IN-14. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating potential degradation and addressing common issues encountered during experiments with this potent and selective Nav1.8 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, also referred to as compound 20 in primary literature, is a potent and isoform-selective inhibitor of the Nav1.8 sodium channel[1][2]. Its primary application is in preclinical research for pain-related diseases, leveraging its ability to modulate the activity of the Nav1.8 channel, which is a key player in pain signaling[1][2].
Q2: How should I store and handle this compound to prevent degradation?
A2: While a specific Certificate of Analysis with detailed storage conditions for this compound is the most reliable source, general guidelines for 2-aminopyridine (B139424) compounds suggest storing the solid material in a tightly sealed container in a dry and well-ventilated place, protected from light, moisture, and air contact[3]. For stock solutions, storage at -20°C or -80°C is a common practice to maintain stability, though the optimal solvent and long-term stability in solution should be empirically determined.
Q3: I'm observing inconsistent results in my in vivo studies. What could be the cause?
A3: Inconsistent in vivo efficacy can stem from several factors. The abstract for the primary study on this compound mentions a favorable pharmacokinetic profile with good oral bioavailability in multiple species[4][5]. However, variability can still arise from:
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Formulation and Administration: Ensure complete solubilization or a homogenous suspension of the compound before each administration. The route of administration and technical consistency are critical.
-
Animal-Specific Factors: Differences in animal strain, age, sex, and health status can influence drug metabolism and response.
-
Compound Degradation: Improper storage or handling of the compound or its formulation can lead to degradation and reduced potency.
Q4: My this compound solution appears cloudy or has precipitates. Is it still usable?
A4: Cloudiness or precipitation indicates that the compound may not be fully dissolved or has come out of solution. This can lead to inaccurate dosing and unreliable experimental results. It is not recommended to use a solution with visible particulates. Consider preparing a fresh solution, potentially with gentle warming or sonication if the compound's stability allows, or trying a different solvent system.
Q5: Are there any known degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been detailed in the currently available literature. As a 2-aminopyridine derivative, it may be susceptible to oxidation or hydrolysis under certain conditions. It is crucial to follow proper storage and handling procedures to minimize degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reduced or no inhibitory activity in vitro | Compound degradation | Prepare fresh stock solutions from solid material. Aliquot stock solutions to minimize freeze-thaw cycles. Protect from light and store at ≤ -20°C. |
| Incomplete dissolution | Ensure the compound is fully dissolved in the appropriate solvent before diluting into aqueous buffers. Sonication may aid dissolution. | |
| Incorrect concentration | Verify calculations and dilutions. Confirm the accuracy of weighing and solvent volumes. | |
| High variability in electrophysiology recordings | Unstable patch or cell health | Optimize cell culture and patch-clamp technique. Ensure a stable giga-ohm seal before recording. Monitor cell health throughout the experiment. |
| Inconsistent compound application | Use a fast and reliable perfusion system to ensure complete and rapid exchange of solutions. | |
| Unexpected off-target effects in cell-based assays or in vivo | Non-selective activity at high concentrations | Perform dose-response experiments to determine the optimal concentration range for selective Nav1.8 inhibition. The primary literature indicates good isoform selectivity[1]. |
| Biological degradation of Nav1.8 channel | Consider the biological context. The Nav1.8 channel itself is subject to regulated degradation through the ubiquitin-proteasome system, involving proteins like Nedd4-2 and Magi-1[6][7]. Experimental conditions that alter this pathway could indirectly affect the perceived efficacy of the inhibitor. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₇F₅N₄O₃S | [2] |
| Molecular Weight | 464.41 | [2] |
| Common Name | Compound 20 | [1][2] |
Table 2: In Vivo Pharmacokinetic Profile of this compound (Compound 20)
| Species | Oral Bioavailability (%) | Half-life (h) | Reference |
| Rat | 82 | 2.2 | [4][5] |
| Dog | 45 | 8.8 | [4][5] |
| Rhesus Monkey | 77 | Not Specified | [4][5] |
Experimental Protocols
Note: The following are general protocols and may require optimization for your specific experimental setup and for this compound.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from standard procedures for characterizing Nav1.8 inhibitors.
Objective: To determine the potency and electrophysiological effects of this compound on Nav1.8 channels.
Methodology:
-
Cell Culture: Use a stable cell line expressing human Nav1.8 channels (e.g., HEK293 or CHO cells). Culture cells under standard conditions.
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH. To isolate Nav1.8 currents, include blockers for other channels (e.g., CdCl₂ for calcium channels, and TEA-Cl for potassium channels).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2 with CsOH.
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature or 37°C.
-
Use patch pipettes with a resistance of 2-5 MΩ.
-
Hold the cell at a potential of -100 mV to ensure channels are in a resting state.
-
Elicit Nav1.8 currents using a depolarizing voltage step (e.g., to 0 mV for 50 ms).
-
-
Compound Application:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Apply the compound at increasing concentrations via a perfusion system, allowing the effect to reach a steady state at each concentration.
-
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Normalize the current to the baseline (pre-compound) current.
-
Fit the concentration-response data to the Hill equation to determine the IC₅₀.
-
In Vivo Model: Capsaicin-Sensitized Thermode Assay in Nonhuman Primates
This is a summary of the model mentioned in the primary literature for this compound[4][5].
Objective: To evaluate the analgesic efficacy of this compound in a clinically translatable pain model.
Methodology:
-
Animal Model: Use nonhuman primates (e.g., rhesus monkeys).
-
Sensitization: Induce sensitization using capsaicin.
-
Thermal Stimulation: Apply a thermal stimulus to the forearm using a contact heat thermode.
-
Pharmacodynamic Endpoint: Measure the escape-like response to the thermal stimuli.
-
Compound Administration: Administer this compound orally at the desired dose.
-
Data Analysis: Compare the response to thermal stimuli before and after compound administration to assess analgesic effects.
Visualizations
Caption: Nav1.8 ubiquitination and degradation pathway.
Caption: General experimental workflow for this compound evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. lobachemie.com [lobachemie.com]
- 4. 2-Aminopyridines as Potent and Selective Nav1.8 Inhibitors Exhibiting Efficacy in a Nonhuman Primate Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. 2-Aminopyridines as Potent and Selective Nav1.8 Inhibitors Exhibiting Efficacy in a Nonhuman Primate Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Magi-1 scaffolds NaV1.8 and Slack KNa channels in dorsal root ganglion neurons regulating excitability and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity profile of the novel Nav1.8 inhibitor, Nav1.8-IN-14, against other established alternatives. This analysis is supported by available experimental data and detailed methodologies to aid in the selection of appropriate research tools for targeting the Nav1.8 sodium channel.
The voltage-gated sodium channel Nav1.8 is a well-validated target for the treatment of pain, and the development of selective inhibitors is a key strategy for achieving efficacy while minimizing off-target effects. This compound has emerged as a potent and selective inhibitor of Nav1.8.[1] This guide provides a comparative analysis of its selectivity with other known Nav1.8 inhibitors.
Comparative Selectivity of Nav1.8 Inhibitors
The following table summarizes the inhibitory potency (IC50) of this compound and other selective Nav1.8 inhibitors against a panel of human voltage-gated sodium channel subtypes. While detailed public data on the full selectivity panel of this compound is limited, available information points to its high potency and selectivity. For a comprehensive comparison, data for the well-characterized inhibitors A-803467 and LTGO-33 are included.
| Compound | Nav1.8 IC50 (nM) | Nav1.1 IC50 (nM) | Nav1.2 IC50 (nM) | Nav1.3 IC50 (nM) | Nav1.4 IC50 (nM) | Nav1.5 IC50 (nM) | Nav1.6 IC50 (nM) | Nav1.7 IC50 (nM) | Nav1.9 IC50 (nM) | Selectivity over other Navs |
| This compound | Potent (exact value not publicly available) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Stated to be potent and selective[1] |
| A-803467 | 8 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | N/A | >125-fold vs. other Navs tested[2][3] |
| LTGO-33 | ~10 | >6000 | >6000 | >6000 | >6000 | >6000 | >6000 | >6000 | >6000 | >600-fold vs. other Navs[4][5] |
Note: IC50 values can vary depending on the specific experimental conditions and assay format. The data presented here is for comparative purposes. The selectivity of this compound is noted in its primary publication, but specific quantitative data against other Nav channels is not yet widely available in the public domain.[1]
Experimental Protocols
The determination of inhibitor selectivity is critical for the characterization of novel compounds. The following is a detailed methodology for assessing the selectivity of Nav1.8 inhibitors using whole-cell patch-clamp electrophysiology, a gold-standard technique.
Whole-Cell Patch-Clamp Electrophysiology for Nav Channel Selectivity
This protocol is designed for the assessment of compound activity against a panel of cell lines, each stably expressing a different human Nav channel subtype (e.g., Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.7, and Nav1.8).
1. Cell Culture and Preparation:
-
HEK293 or CHO cells stably expressing the human Nav channel of interest are cultured under standard conditions.
-
Cells are plated onto glass coverslips 24-48 hours before the experiment to allow for adherence.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH.
3. Electrophysiological Recording:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and perfused with the external solution.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution and used for recording.
-
A giga-ohm seal is formed between the pipette tip and the cell membrane, and the membrane is then ruptured to achieve the whole-cell configuration.
-
Sodium currents are evoked by a voltage step protocol. A typical protocol involves holding the cell at a potential where the channels are in a resting state (e.g., -120 mV) and then depolarizing to a potential that elicits a peak inward current (e.g., 0 mV).
-
The test compound is applied at various concentrations to the external solution, and the resulting inhibition of the sodium current is measured.
4. Data Analysis:
-
The peak current in the presence of the compound is normalized to the peak current in the vehicle control.
-
The IC50 values are then calculated by fitting the concentration-response data to a Hill equation.
Visualizing Experimental and Logical Relationships
To further clarify the process of validating Nav1.8 inhibitor selectivity, the following diagrams illustrate the experimental workflow and the logical relationship of selectivity.
Caption: Workflow for assessing Nav1.8 inhibitor selectivity.
Caption: Selectivity of this compound for its target.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [nanion.de]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the preclinical efficacy of a representative selective Nav1.8 inhibitor, compound 13 , against traditional analgesics, namely the opioid morphine and the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241). The voltage-gated sodium channel Nav1.8 has emerged as a promising therapeutic target for pain, with the potential for a better side-effect profile compared to conventional pain medications.[1] This document summarizes key preclinical data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to offer a comprehensive comparison for drug development professionals.
Executive Summary
Selective inhibition of the Nav1.8 sodium channel, predominantly expressed in peripheral sensory neurons, represents a targeted approach to pain management.[2][3] Preclinical studies demonstrate that Nav1.8 inhibitors can effectively alleviate both inflammatory and neuropathic pain.[1][4] In contrast, traditional analgesics like opioids and NSAIDs have broader mechanisms of action, which contribute to their well-documented side effects. This guide presents a quantitative comparison of the analgesic properties of the selective Nav1.8 inhibitor, compound 13 , with morphine and ibuprofen in established animal models of pain.
Data Presentation: Quantitative Comparison of Analgesic Efficacy
The following tables summarize the in vivo efficacy of the selective Nav1.8 inhibitor (compound 13 ), morphine, and ibuprofen in various preclinical pain models. The data is presented as the median effective dose (ED50) or the maximal possible effect (%MPE), providing a quantitative measure of analgesic potency.
| Compound | Animal Model | Pain Type | Route of Administration | Efficacy (ED50 or % Reversal) | Citation |
| Nav1.8 Inhibitor (Compound 13) | Tibial Nerve Transection (Rat) | Neuropathic | Oral (p.o.) | 30 mg/kg (% Reversal not specified) | [5] |
| Morphine | Hot Plate Test (Rat) | Acute Thermal | Subcutaneous (s.c.) | ED50 = 2.6 - 4.9 mg/kg | [6] |
| Morphine | Formalin Test (Rat) | Inflammatory/Nociceptive | Intraperitoneal (i.p.) | Significant antinociceptive effect at 6 mg/kg | [7] |
| Ibuprofen | Carrageenan-induced Thermal Hyperalgesia (Rat) | Inflammatory | Intraperitoneal (i.p.) | ED50 = 6.0 mg/kg | [8][9] |
| Ibuprofen | Carrageenan-induced Paw Edema (Rat) | Inflammatory | Oral (p.o.) | Significant decrease in paw size | [10] |
Mechanism of Action
Nav1.8 Inhibition
Nav1.8 is a voltage-gated sodium channel subtype that is preferentially expressed in the peripheral nervous system's nociceptive (pain-sensing) neurons.[2][3] These channels play a crucial role in the generation and propagation of action potentials in response to painful stimuli.[2] Nav1.8 inhibitors, such as compound 13 , selectively block these channels, thereby reducing the excitability of sensory neurons and diminishing the transmission of pain signals to the central nervous system.[1][5] This targeted approach is hypothesized to produce analgesia with a lower incidence of central nervous system side effects.[1]
Traditional Analgesics
-
Opioids (e.g., Morphine): Opioids exert their analgesic effects by binding to and activating opioid receptors (mu, delta, and kappa) located in the central and peripheral nervous systems. This activation leads to a decrease in the excitability of neurons and a reduction in the transmission of nociceptive signals.
-
NSAIDs (e.g., Ibuprofen): Nonsteroidal anti-inflammatory drugs primarily act by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Signaling Pathway Diagrams
References
- 1. drpress.org [drpress.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Channelpedia - Nav1.8 [channelpedia.epfl.ch]
- 4. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessing carrageenan-induced locomotor activity impairment in rats: comparison with evoked endpoint of acute inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. njppp.com [njppp.com]
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel Nav1.8 inhibitor, Nav1.8-IN-14, against other emerging non-opioid pain therapeutics. This analysis, supported by experimental data, delves into the efficacy, selectivity, and mechanisms of action of these promising compounds, offering a valuable resource for the evaluation of next-generation analgesics.
The landscape of pain management is undergoing a significant transformation, with a concerted effort to develop effective and non-addictive alternatives to opioids. A key target in this endeavor is the voltage-gated sodium channel Nav1.8, which is preferentially expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals.[1] This guide focuses on this compound, a potent and selective Nav1.8 inhibitor, and compares its preclinical profile with other notable pain therapeutics that have recently emerged.
The Rise of Selective Nav1.8 Inhibition
The Nav1.8 channel is a tetrodotoxin-resistant (TTX-R) sodium channel that is critical for the generation and propagation of action potentials in nociceptive neurons, particularly in the context of inflammatory and neuropathic pain.[2] Its restricted expression profile in the peripheral nervous system makes it an attractive target for developing analgesics with a reduced risk of central nervous system side effects.
This compound, also referred to as compound 20 in its discovery publication, is a novel 2-aminopyridine (B139424) derivative that has demonstrated high potency and selectivity for the Nav1.8 sodium channel.[3][4] Preclinical studies have highlighted its potential as a promising therapeutic candidate for pain-related diseases.[3][4]
Comparative Analysis of Novel Pain Therapeutics
To provide a clear and objective comparison, this guide evaluates this compound alongside other Nav1.8 inhibitors with available preclinical or clinical data, such as VX-548 (suzetrigine) and A-803467. The comparison also includes therapeutics with different mechanisms of action to provide a broader perspective on the current pain pipeline.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity vs. Other Nav Channels | Key Findings |
| This compound (Compound 20) | Nav1.8 | Potent (specific value not publicly disclosed) | High selectivity | Demonstrated potent and isoform-selective inhibition of the Nav1.8 sodium channel. |
| VX-548 (Suzetrigine) | Nav1.8 | Potent (specific value not publicly disclosed) | Highly selective | A potent and selective inhibitor of Nav1.8. |
| A-803467 | Nav1.8 | 8 | >100-fold vs. Nav1.2, 1.3, 1.5, 1.7 | A potent and selective blocker of human Nav1.8 channels.[5] |
| A-887826 | Nav1.8 | More potent than A-803467 | High selectivity | Exhibits a prominent use-dependent relief of inhibition.[6] |
| PF-01247324 | Nav1.8 | Potent (specific value not publicly disclosed) | Selective | Inhibits Nav1.8 currents in a frequency- and state-dependent manner.[7] |
Table 2: In Vivo Efficacy in Preclinical Pain Models
| Compound | Pain Model | Species | Efficacy | Key Findings |
| This compound (Compound 20) | Capsaicin-sensitized thermode | Nonhuman primate | Effective | Demonstrated in vivo proof of concept in a clinically translatable pain model.[4] |
| VX-548 (Suzetrigine) | Acute postoperative pain (bunionectomy and abdominoplasty) | Human | Significant pain reduction | Demonstrated efficacy in Phase 2 and 3 clinical trials for acute pain. |
| A-803467 | Neuropathic and inflammatory pain | Rat | Attenuated allodynia and hyperalgesia | Showed significant antinociceptive effects in multiple rat pain models.[5] |
| PF-01247324 | Neuropathic pain | Rat | Reduced nociceptive firing | Demonstrated efficacy in reducing neuronal hyperexcitability.[8] |
Experimental Protocols
In Vitro Electrophysiology (for this compound)
The potency and selectivity of this compound were determined using whole-cell patch-clamp electrophysiology on cells stably expressing human Nav1.8 channels. The experimental protocol, as described in the primary literature, involved the following key steps:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.8 channel were cultured under standard conditions.
-
Electrophysiological Recordings: Whole-cell voltage-clamp recordings were performed at room temperature. Cells were perfused with an extracellular solution, and the patch pipettes were filled with an intracellular solution.
-
Voltage Protocol: To assess the potency of the compound, a voltage protocol was applied to elicit Nav1.8 currents. The holding potential was typically set to a level that allows for the recovery of channels from inactivation. Test pulses were applied to evoke channel opening.
-
Compound Application: this compound was applied at various concentrations to the cells, and the resulting inhibition of the Nav1.8 current was measured.
-
Data Analysis: The concentration-response data were fitted to a Hill equation to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the Nav1.8 current. Selectivity was assessed by performing similar experiments on cells expressing other Nav channel subtypes.
In Vivo Pharmacodynamic Assay (for this compound)
The in vivo efficacy of this compound was evaluated in a nonhuman primate model of capsaicin-induced thermal hyperalgesia. The general methodology involved:
-
Animal Model: Rhesus monkeys were used for the study.
-
Capsaicin (B1668287) Sensitization: A solution of capsaicin was injected intradermally into the calf of one leg to induce localized thermal hyperalgesia.
-
Thermode Testing: A thermode was applied to the capsaicin-treated area to measure the animal's response to a thermal stimulus. The temperature at which the animal showed a withdrawal response was recorded.
-
Compound Administration: this compound was administered orally at different doses.
-
Efficacy Measurement: The effect of the compound on the thermal withdrawal threshold was measured at various time points after administration and compared to the baseline and vehicle-treated animals. An increase in the withdrawal temperature indicated an analgesic effect.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Concluding Remarks
This compound has emerged as a potent and selective Nav1.8 inhibitor with promising in vivo activity in a relevant preclinical pain model.[3][4] Its profile, along with that of other selective Nav1.8 inhibitors like VX-548, underscores the therapeutic potential of targeting this specific sodium channel for the treatment of pain. The continued development of isoform-selective inhibitors is a critical step towards realizing a new generation of non-opioid analgesics with improved safety and efficacy. Further head-to-head clinical studies will be essential to fully elucidate the comparative therapeutic value of these novel agents.
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. drpress.org [drpress.org]
- 3. 2-Aminopyridines as Potent and Selective Nav1.8 Inhibitors Exhibiting Efficacy in a Nonhuman Primate Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminopyridines as Potent and Selective Nav1.8 Inhibitors Exhibiting Efficacy in a Nonhuman Primate Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients [mdpi.com]
- 8. Similar excitability through different sodium channels and implications for the analgesic efficacy of selective drugs - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.8 has emerged as a critical target in the development of novel analgesics. Predominantly expressed in peripheral nociceptive neurons, its role in the transmission of pain signals makes it an attractive alternative to traditional pain medications. This guide provides an objective comparison of the on-target effects of several key Nav1.8 inhibitors, supported by experimental data and detailed methodologies to aid in the selection of appropriate research tools. While the specific compound "Nav1.8-IN-14" could not be identified in publicly available literature, this guide focuses on well-characterized inhibitors: VX-548 (suzetrigine), A-803467, PF-01247324, and A-887826.
Comparative Efficacy and Selectivity
The ideal Nav1.8 inhibitor exhibits high potency for Nav1.8 while demonstrating significant selectivity over other sodium channel subtypes to minimize off-target effects. The following tables summarize the in vitro potency and selectivity profiles of these prominent Nav1.8 inhibitors against a panel of human Nav channels.
Table 1: Inhibitory Potency (IC50, nM) of Nav1.8 Inhibitors against Human Nav Channels
| Target | VX-548 (suzetrigine) | A-803467 | PF-01247324 |
| hNav1.8 | ~29 | 8 | 196 |
| hNav1.1 | >30,000 | >1,000 | >10,000 |
| hNav1.2 | >30,000 | >1,000 | ~12,700 |
| hNav1.3 | >30,000 | >1,000 | >10,000 |
| hNav1.4 | >30,000 | >1,000 | >10,000 |
| hNav1.5 | >30,000 | >1,000 | ~10,000 |
| hNav1.6 | >30,000 | >1,000 | >10,000 |
| hNav1.7 | >30,000 | >1,000 | ~19,600 |
Note: Data is compiled from multiple sources and experimental conditions may vary. IC50 values represent the concentration of the inhibitor required to block 50% of the channel's activity.
Table 2: In Vivo Efficacy of Nav1.8 Inhibitors in Preclinical Pain Models
| Compound | Pain Model | Species | Efficacy |
| A-803467 | Complete Freund's Adjuvant (CFA) - Inflammatory Pain | Rat | Attenuated thermal hyperalgesia.[1] |
| A-803467 | Spinal Nerve Ligation (SNL) - Neuropathic Pain | Rat | Reduced mechanical allodynia.[1] |
| PF-01247324 | Complete Freund's Adjuvant (CFA) - Inflammatory Pain | Rat | Demonstrated analgesic efficacy.[2] |
| PF-01247324 | Spinal Nerve Ligation (SNL) - Neuropathic Pain | Rat | Demonstrated analgesic efficacy.[2] |
| VX-548 | Acute Postoperative Pain | Human | Showed efficacy in Phase 3 clinical trials.[3] |
Experimental Protocols
The characterization of Nav1.8 inhibitors relies on a combination of in vitro electrophysiology and in vivo pain models.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for characterizing the potency and mechanism of action of ion channel modulators.
Objective: To determine the concentration-dependent inhibition of Nav1.8 channels by a test compound.
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.8 channel are commonly used.
General Procedure:
-
Cell Culture: Maintain HEK293 cells expressing the Nav channel of interest in appropriate culture medium.
-
Recording Setup: Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope and perfuse with an extracellular solution.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with an intracellular solution.
-
Whole-Cell Configuration: Form a giga-ohm seal between the pipette and a cell, then rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Tonic Block: Hold the cell at a resting membrane potential (e.g., -100 mV) and apply depolarizing pulses (e.g., to 0 mV) to elicit Nav1.8 currents.
-
State-Dependent Block: Use specific voltage protocols to assess the compound's affinity for different channel states (resting, open, inactivated). For example, a pre-pulse to a depolarized potential (e.g., -30 mV) can be used to enrich the population of inactivated channels before the test pulse.
-
-
Data Acquisition and Analysis: Record the current before and after the application of increasing concentrations of the test compound. Plot the fractional block against the compound concentration and fit the data with the Hill equation to determine the IC50 value.
In Vivo Pain Models
Animal models are crucial for evaluating the analgesic potential of Nav1.8 inhibitors.
1. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
-
Induction: A subcutaneous injection of CFA into the plantar surface of a rodent's hind paw induces a localized and persistent inflammatory response.
-
Assessment: Pain-related behaviors, such as thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia (pain in response to a non-painful stimulus), are measured at different time points after CFA injection.
-
Drug Administration: The test compound is typically administered systemically (e.g., intraperitoneally or orally) before the behavioral assessment.
2. Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
-
Induction: This surgical model involves the tight ligation of one or more spinal nerves (e.g., L5 and L6) in a rodent. This mimics human neuropathic pain conditions.
-
Assessment: The primary endpoint is typically the development of mechanical allodynia, assessed using von Frey filaments.
-
Drug Administration: The test compound is administered, and its ability to reverse the established allodynia is evaluated.
Visualizations
Nav1.8 Signaling Pathway in Nociception
Caption: Inflammatory mediators modulate Nav1.8 activity via intracellular signaling, leading to pain signal transmission.
General Experimental Workflow for Nav1.8 Inhibitor Evaluation
Caption: A stepwise approach for identifying and validating novel Nav1.8 inhibitors from initial screening to candidate selection.
References
- 1. drpress.org [drpress.org]
- 2. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers in Acute Pain Management: Emerging Concepts in Pain Pathways and the Role of VX-548 as a Novel NaV1.8 Inhibitor: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
For Immediate Release
A detailed comparative analysis reveals that the investigational compound Nav1.8-IN-14 exhibits exceptional potency against the voltage-gated sodium channel Nav1.8, a critical target in pain signaling. With a sub-nanomolar IC50 value, this compound surpasses the potency of the recently FDA-approved Nav1.8 inhibitor, Suzetrigine (VX-548), and the widely used preclinical tool compound, A-803467.
This guide provides a comprehensive comparison of the in vitro potency of this compound with Suzetrigine, the first-in-class Nav1.8 inhibitor approved for clinical use in January 2025, and A-803467, a well-characterized selective Nav1.8 blocker. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel non-opioid analgesics.
Quantitative Potency at a Glance
The inhibitory activity of these compounds against the human Nav1.8 channel was determined using whole-cell patch-clamp electrophysiology, the gold-standard method for characterizing ion channel modulators. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) |
| This compound * | Human Nav1.8 | Electrophysiology (QPatch) | HEK293 | 0.4 [1] |
| Suzetrigine (VX-548) | Human Nav1.8 | Electrophysiology | Recombinant Cells | 0.7 [2] |
| A-803467 | Human Nav1.8 | Electrophysiology | Recombinant Cell Lines | 8 [3][4][5][6] |
Note: The data for this compound is based on publicly available information for the closely related and representative compound Nav1.8-IN-2.[1]
Delving into the Experimental Details
The determination of these potency values relies on precise and reproducible experimental protocols. The following is a detailed methodology for assessing the inhibitory activity of compounds on the Nav1.8 channel using automated whole-cell patch-clamp electrophysiology.
Protocol: Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
1. Cell Culture and Preparation:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.8 sodium channel are utilized.
-
Culture Conditions: Cells are maintained in DMEM/F-12 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 atmosphere.[1]
-
Preparation for Electrophysiology: For experiments, cells are harvested at 70-90% confluency using a non-enzymatic cell dissociation solution and plated onto glass coverslips 24-48 hours before recording.[7]
2. Solutions:
-
Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, with pH adjusted to 7.3 using CsOH.
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, with pH adjusted to 7.4 using NaOH.
3. Electrophysiological Recording:
-
An automated patch-clamp system, such as the QPatch, is employed for high-throughput and consistent recordings.[1]
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with the intracellular solution.
-
A gigaohm seal is established between the pipette and the cell membrane, followed by a brief suction pulse to achieve the whole-cell configuration. The cell is allowed to stabilize before recordings commence.[7]
4. Voltage-Clamp Protocol:
-
The cell membrane is held at a potential of -100 mV.[7]
-
Nav1.8 currents are elicited by a depolarizing test pulse to 0 mV for 20-50 ms.[7]
-
A stable baseline current is recorded for a minimum of 3 minutes.[7]
-
The test compound is then perfused at increasing concentrations, allowing the blocking effect to reach a steady state at each concentration.[7]
-
A final washout step is performed to assess the reversibility of the inhibition.[7]
5. Data Analysis:
-
The peak inward current is measured for each compound concentration.
-
The percentage of inhibition is calculated relative to the baseline current.
-
A concentration-response curve is generated, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.[8]
Visualizing the Mechanism and Workflow
To further elucidate the context of this research, the following diagrams illustrate the Nav1.8 signaling pathway in nociceptive neurons and the experimental workflow for potency determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Channelpedia - Nav1.8 [channelpedia.epfl.ch]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tetrodotoxin-resistant voltage-gated sodium channel Nav 1.8 constitutively interacts with ankyrin G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aminer.cn [aminer.cn]
- 7. Sensory neuron proteins interact with the intracellular domains of sodium channel NaV1.8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.8 has emerged as a critical target in the development of novel analgesics. Predominantly expressed in peripheral nociceptive neurons, its role in the propagation of pain signals makes it an attractive alternative to traditional opioid-based therapies. This guide provides an objective comparison of three key Nav1.8 blockers: A-803467, PF-01247324, and the active metabolite of VX-150. The comparison is based on their electrophysiological profiles and their efficacy in preclinical models of inflammatory and neuropathic pain.
At a Glance: Comparative Efficacy and Selectivity
The following tables summarize the key quantitative data for each compound, offering a clear comparison of their potency and selectivity for the Nav1.8 channel.
Table 1: In Vitro Potency (IC50) Against Human Nav1.8
| Compound | Cell Line | IC50 (nM) | Holding Potential |
| A-803467 | HEK293 | 8[1][2] | -40 mV (half-maximal inactivation) |
| HEK293 | 79[1] | Resting state | |
| PF-01247324 | HEK293 | 196[3][4][5][6] | Not specified |
| Human DRG Neurons | 331[3][4][5][6] | Not specified | |
| VX-150 (active metabolite) | Not specified | 15[7][8] | Not specified |
Table 2: Selectivity Profile Against Other Human Nav Channels (IC50 in nM)
| Compound | Nav1.2 | Nav1.3 | Nav1.5 | Nav1.7 |
| A-803467 | >10,000 | 2,450 | 7,340 | 6,740 |
| PF-01247324 | ~12,740 | ~19,600 | ~10,000 | ~19,600 |
| VX-150 (active metabolite) | >400-fold selective for Nav1.8 | >400-fold selective for Nav1.8 | >400-fold selective for Nav1.8 | >400-fold selective for Nav1.8 |
Note: Direct IC50 values for VX-150 against other subtypes were not available in the reviewed literature, but its high selectivity is consistently reported.
Mechanism of Action: Targeting the Pain Pathway
Nav1.8 channels are crucial for the repetitive firing of action potentials in nociceptive neurons. Blockers of this channel aim to reduce neuronal hyperexcitability, thereby dampening the transmission of pain signals to the central nervous system. The compounds discussed here exhibit state-dependent binding, showing a preference for the inactivated state of the channel. This property is advantageous as it suggests that these blockers will be more active in neurons that are already depolarized and firing frequently, a characteristic of chronic pain states.
Figure 1. Simplified signaling pathway of Nav1.8 in pain transmission and the point of intervention for Nav1.8 blockers.
Experimental Protocols
The data presented in this guide were generated using standardized and rigorous experimental methodologies. Below are detailed protocols for the key assays used to characterize these Nav1.8 blockers.
Electrophysiological Characterization: Whole-Cell Patch Clamp
This technique is the gold standard for assessing the potency and selectivity of ion channel modulators.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on human Nav1.8 channels and other Nav channel subtypes.
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the respective human Nav channel alpha subunits (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.7, Nav1.8).
Solutions:
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
-
External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.
Voltage-Clamp Protocol for IC50 Determination:
-
Establish a whole-cell patch clamp configuration.
-
Hold the cell membrane potential at a level that promotes the desired channel state. For assessing state-dependence, a holding potential that induces half-maximal inactivation (e.g., -40 mV for Nav1.8) is often used, while a more negative potential (e.g., -100 mV or -120 mV) is used to assess the resting state block.[1][9]
-
Apply a voltage step protocol to elicit Nav currents. A common protocol involves a depolarizing pre-pulse to the V1/2 of inactivation, followed by a brief repolarization and then a test pulse to elicit the current.[9]
-
Record baseline currents before the application of the test compound.
-
Perfuse the cells with increasing concentrations of the test compound, allowing the block to reach a steady-state at each concentration.
-
Measure the peak inward current at each concentration and calculate the percentage of inhibition relative to the baseline.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
Figure 2. Experimental workflow for determining the IC50 of Nav1.8 blockers using patch-clamp electrophysiology.
In Vivo Efficacy: Preclinical Pain Models
The analgesic effects of the Nav1.8 blockers were evaluated in well-established rodent models of inflammatory and neuropathic pain.
1. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
Objective: To assess the ability of the test compounds to reverse thermal hyperalgesia in a model of persistent inflammatory pain.
Animal Model: Adult male Sprague-Dawley rats.
Procedure:
-
A baseline measurement of paw withdrawal latency to a radiant heat source is taken.
-
Inflammation is induced by a unilateral intraplantar injection of CFA into the hind paw.
-
Pain hypersensitivity is allowed to develop, typically over 24 hours.
-
The test compound or vehicle is administered (e.g., orally or intraperitoneally).
-
Paw withdrawal latencies are measured at various time points after compound administration to assess the reversal of thermal hyperalgesia.[10]
2. Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain
Objective: To evaluate the efficacy of the test compounds in alleviating mechanical allodynia in a model of neuropathic pain.[11][12][13][14][15]
Animal Model: Adult male Sprague-Dawley rats.
Procedure:
-
Baseline mechanical sensitivity is assessed using von Frey filaments to determine the paw withdrawal threshold.
-
Neuropathic pain is induced by tight ligation of the L5 and L6 spinal nerves.[14]
-
Mechanical allodynia is allowed to develop over several days to weeks post-surgery.
-
The test compound or vehicle is administered.
-
Paw withdrawal thresholds are measured at different time points after dosing to determine the reversal of mechanical allodynia.[10]
Conclusion
The selective blockade of the Nav1.8 channel presents a promising avenue for the development of novel pain therapeutics. The compounds A-803467, PF-01247324, and the active metabolite of VX-150 all demonstrate potent inhibition of Nav1.8 and efficacy in preclinical pain models. While all three compounds are highly selective, VX-150's active metabolite appears to have a particularly favorable selectivity profile. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of new chemical entities targeting this critical pain pathway. Further clinical investigation is warranted to translate these preclinical findings into effective treatments for patients suffering from chronic pain.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel selective and orally bioavailable Nav 1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting Chronic Pain: The Therapeutic Potential of PF-01247324, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. iasp-pain.org [iasp-pain.org]
- 12. researchgate.net [researchgate.net]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
- 15. Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision - PMC [pmc.ncbi.nlm.nih.gov]
A Note on Nav1.8-IN-14: Publicly available data on the specific compound this compound could not be retrieved. Therefore, this guide provides a framework for comparing Nav1.8 inhibitors using data from well-characterized compounds as illustrative examples. Researchers are encouraged to apply this comparative structure to their internal data for this compound to evaluate its performance against established benchmarks in the field.
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical target in the development of novel analgesics.[1][2] Predominantly expressed in peripheral nociceptive neurons, its role in the transmission of pain signals makes it an attractive alternative to traditional pain medications like opioids, which carry a risk of side effects and addiction.[1] This guide offers a comparative overview of preclinical data for several Nav1.8 inhibitors to aid researchers in assessing the replicability and performance of novel compounds like this compound in different laboratory settings.
The Role of Nav1.8 in Pain Signaling
Nav1.8 is a tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel that plays a significant role in the initiation and propagation of action potentials in sensory neurons.[1][3] Under inflammatory conditions, mediators such as prostaglandin (B15479496) E2 (PGE2) and nerve growth factor (NGF) can modulate Nav1.8 activity through intracellular signaling cascades involving protein kinase A (PKA) and other kinases.[1][3][4] This modulation can lead to neuronal hyperexcitability and heightened pain sensitivity.[1][4] Gain-of-function mutations in the SCN10A gene have been linked to painful peripheral neuropathies in humans, further validating Nav1.8 as a key player in pain pathophysiology.[4][5]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
